Product packaging for Calcium l-aspartate(Cat. No.:CAS No. 10389-09-0)

Calcium l-aspartate

Cat. No.: B080761
CAS No.: 10389-09-0
M. Wt: 171.16 g/mol
InChI Key: OPSXJNAGCGVGOG-DKWTVANSSA-L
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Description

L-Aspartate as a Central Precursor in Biological Metabolism

L-Aspartate serves as a crucial starting point for the biosynthesis of a wide array of vital biomolecules. encyclopedia.pubmdpi.com In plants and microorganisms, it is the precursor to four essential amino acids for humans: methionine, threonine, isoleucine, and lysine (B10760008). wikipedia.orgwikipedia.org The metabolic pathway initiating this conversion begins with the phosphorylation of aspartate by the enzyme aspartokinase. wikipedia.org

Beyond amino acids, L-Aspartate is a key building block for nucleotides, the fundamental units of DNA and RNA. encyclopedia.pubmdpi.com It contributes to the synthesis of both purine (B94841) and pyrimidine (B1678525) bases. encyclopedia.pub Specifically, it donates a nitrogen atom in the formation of inosine (B1671953) monophosphate, a precursor to the purine bases adenine (B156593) and guanine, and is a core component in the de novo synthesis of pyrimidines. wikipedia.orgencyclopedia.pub

Furthermore, L-Aspartate is a precursor for the synthesis of nicotinamide (B372718) adenine dinucleotide (NAD), a critical coenzyme in redox reactions central to metabolism. encyclopedia.pubmdpi.com The aspartate oxidase pathway utilizes aspartate to produce this essential molecule. encyclopedia.pubmdpi.com

The versatility of L-Aspartate as a metabolic precursor is summarized in the table below:

Precursor Role of L-AspartateResulting Biomolecules
Amino Acid SynthesisMethionine, Threonine, Isoleucine, Lysine, Asparagine, Arginine, Phenylalanine, Tyrosine wikipedia.orgencyclopedia.pubwikipedia.org
Nucleotide SynthesisPurines (via inosine monophosphate), Pyrimidines wikipedia.orgencyclopedia.pub
Coenzyme SynthesisNicotinamide Adenine Dinucleotide (NAD) encyclopedia.pubmdpi.com
Other MetabolitesN-acetyl-aspartate, beta-alanine, argininosuccinate, N-carbamoylaspartate nih.gov

Role of Aspartate in Nitrogen Assimilation and Transport

L-Aspartate plays a central role in the management of nitrogen, a critical element for all living organisms. encyclopedia.pubmdpi.com It functions as a key carrier and donor of amino groups in various metabolic pathways.

In the urea (B33335) cycle, which is the primary pathway for the disposal of excess nitrogen in mammals, aspartate provides one of the two nitrogen atoms incorporated into the urea molecule. uomisan.edu.iqmhmedical.com This process occurs in the liver, where aspartate condenses with citrulline to form argininosuccinate, a crucial step in the cycle. mhmedical.comwikipedia.org The nitrogen from aspartate is ultimately excreted as urea, preventing the toxic accumulation of ammonia. uomisan.edu.iq

In plants, L-aspartate and its derivative, asparagine, are major compounds for nitrogen transport and storage. encyclopedia.pubmdpi.com When carbon skeletons are limited, aspartate can be amidated to form asparagine, which has a high nitrogen-to-carbon ratio, making it an efficient molecule for transporting nitrogen throughout the plant. mdpi.com This is particularly important for supplying nitrogen to growing tissues and for recycling nitrogen during senescence. encyclopedia.pubmdpi.com

The role of aspartate in nitrogen metabolism is highlighted by the following key processes:

Urea Cycle: Donates a nitrogen atom for the synthesis of urea. uomisan.edu.iqmhmedical.com

Transamination Reactions: Acts as an amino group donor, facilitated by aminotransferases, to synthesize other amino acids and alpha-keto acids. wikipedia.org

Nitrogen Transport in Plants: Serves as a precursor to asparagine, a primary nitrogen transport molecule. encyclopedia.pubmdpi.com

Interconnection of Aspartate with Cellular Energy Pathways

L-Aspartate is intricately linked with the primary pathways of cellular energy production, namely the citric acid (TCA) cycle and glycolysis. encyclopedia.pubmdpi.com Its synthesis from oxaloacetate, an intermediate of the TCA cycle, and its degradation back to oxaloacetate create a direct bridge between amino acid metabolism and central carbon metabolism. nih.gov

A key role for aspartate in cellular energy is its participation in the malate-aspartate shuttle. adpcollege.ac.incoconote.app This shuttle is a crucial mechanism for transferring reducing equivalents (in the form of NADH) generated during glycolysis in the cytosol into the mitochondria for use in the electron transport chain. adpcollege.ac.insketchy.com Since the inner mitochondrial membrane is impermeable to NADH, this shuttle is essential for maximizing ATP production from glucose in tissues like the heart, liver, and kidneys. sketchy.comyoutube.com

The malate-aspartate shuttle operates through a series of reactions involving the interconversion of malate (B86768), oxaloacetate, and aspartate on both sides of the mitochondrial membrane, effectively transporting the electrons from cytosolic NADH to the mitochondrial NADH pool. coconote.appyoutube.com This process is vital for maintaining the cellular redox balance and ensuring a continuous supply of NAD+ for glycolysis to proceed. coconote.app

The key connections of L-Aspartate to cellular energy pathways are:

Link to TCA Cycle: Synthesized from and can be converted back to the TCA cycle intermediate oxaloacetate. nih.gov

Malate-Aspartate Shuttle: Facilitates the transport of reducing equivalents from the cytosol to the mitochondria, essential for aerobic respiration. adpcollege.ac.incoconote.app

Gluconeogenesis: Can be converted to oxaloacetate, which is a precursor for the synthesis of glucose. wikipedia.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5CaNO4 B080761 Calcium l-aspartate CAS No. 10389-09-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

calcium;(2S)-2-aminobutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO4.Ca/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/q;+2/p-2/t2-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSXJNAGCGVGOG-DKWTVANSSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])N)C(=O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)[O-])N)C(=O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5CaNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

56-84-8 (Parent)
Record name Calcium L-aspartate [JAN]
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DSSTOX Substance ID

DTXSID60908654
Record name Calcium 2-aminobutanedioate
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Molecular Weight

171.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10389-09-0, 21059-46-1
Record name Calcium aspartate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calcium L-aspartate [JAN]
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Record name Calcium 2-aminobutanedioate
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Record name Calcium L-aspartate
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Record name L-Aspartic acid, calcium salt (1:1)
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Record name CALCIUM ASPARTATE
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Synthesis and Preparation Methodologies of Calcium L Aspartate

Chemical Chelation Synthesis Approaches

Chemical chelation is a primary method for synthesizing calcium L-aspartate. This process typically involves the direct reaction of a calcium salt or base with L-aspartic acid in an aqueous medium.

Aqueous System Synthesis from Calcium Hydroxide (B78521) and L-Aspartic Acid

A common and straightforward method for preparing this compound involves the reaction of calcium hydroxide with L-aspartic acid in an aqueous system. In a typical procedure, calcium hydroxide and L-aspartic acid are mixed in distilled water. The mixture is then heated and stirred to facilitate the reaction, leading to the formation of this compound. google.com The resulting product can then be isolated through filtration, concentration, crystallization, and drying. google.com

One specific method details mixing calcium hydroxide and L-aspartic acid at a mass ratio of 3:10 in ten times their combined mass of distilled water. google.com This mixture is heated to between 65-85°C while maintaining the pH between 8 and 9 for 20-30 minutes. google.com After the reaction, the solution is filtered, and the filtrate is concentrated, crystallized, and dried to yield this compound powder. google.com

Another approach involves preparing a supersaturated solution of L-aspartic acid, to which calcium hydroxide is added to form a suspension. google.com This method can be followed by unique processing steps, such as reaction in liquid nitrogen and subsequent thawing, to promote the chemical reaction. google.com

Process Optimization for Chelating Rate and Purity

Optimizing the synthesis process is crucial for achieving a high chelation rate and product purity. The Box-Behnken experimental design is a statistical tool that has been employed to optimize the process parameters for synthesizing calcium-based metal-organic frameworks (MOFs) using L-aspartic acid as the organic ligand. rsc.orgresearchgate.net This methodology helps in identifying the optimal conditions by systematically varying factors such as the metal-to-ligand ratio, reaction time, and temperature to maximize the reaction yield. rsc.org

For the synthesis of mung bean peptides-calcium chelate, an orthogonal test design was used to optimize conditions. The study found that the mass ratio of peptides to calcium chloride had the most significant effect on the chelating rate, followed by pH, peptide concentration, and temperature. nih.gov The optimal conditions were determined to be a pH of 6, a temperature of 45°C, a mass ratio of 4:1, and a peptide concentration of 20 mg/mL, resulting in a chelating rate of 86.26%. nih.gov

A patented method for synthesizing this compound with a purity of 99.2% involves reacting calcium hydroxide and L-aspartic acid at a mass ratio of 3:10. google.com The reaction is carried out in distilled water at a temperature of 80°C and a pH of 8.5 for 25 minutes. google.com

Control of Reaction Parameters: pH, Temperature, and Time

The key reaction parameters that influence the synthesis of this compound are pH, temperature, and reaction time.

pH: The pH of the reaction mixture is a critical factor. For the reaction between calcium hydroxide and L-aspartic acid, a pH range of 8-9 is often maintained. google.com In other processes, such as the synthesis of L-aspartic acid chelated calcium, the pH is adjusted to a range of 5-7. google.com The pH can influence the solubility of the reactants and the stability of the resulting chelate. For instance, in the synthesis of calcium salts of [S,S]-ethylenediamine-N,N'-disuccinic acid from this compound, the pH is controlled between 9 and 14, with a preferred range of 9.5 to 11. google.com

Temperature: The reaction temperature affects the rate of reaction. In the synthesis from calcium hydroxide and L-aspartic acid, temperatures are typically in the range of 65-85°C. google.com Oligomerization of L-aspartic acid diethyl ester has been studied at temperatures of 25°C and 40°C, with higher temperatures leading to faster initial reaction rates. acs.org

Time: The duration of the reaction is another important parameter. For the synthesis of this compound from calcium hydroxide and L-aspartic acid, a reaction time of 20-30 minutes is specified. google.com In protease-catalyzed oligomerization of aspartate, maximum yields were achieved within 5 minutes. acs.org

The following table summarizes the optimized reaction parameters from a study on synthesizing calcium-L-aspartate. rsc.org

ParameterLow LevelHigh Level
Metal:Ligand Ratio
Time (hours)
Temperature (°C)

Note: Specific values for low and high levels were modeled as independent variables in the study but are not detailed in the provided abstract.

Bio-inspired and Biomineralization-related Syntheses

Bio-inspired synthesis methods for this compound and related composites draw inspiration from natural biomineralization processes, often utilizing biogenic materials and mimicking biological mechanisms to create structured materials.

Utilization of Biogenic Calcium Sources (e.g., Oyster Shells)

A notable bio-inspired approach involves using biogenic sources of calcium, such as oyster shells, to synthesize L-aspartic acid chelated calcium (ACOS). researchgate.nethci.edu.auresearchgate.net This method provides a way to utilize a natural and abundant resource. researchgate.net The process involves a chelation reaction in a water system where the calcium from the oyster shells reacts with L-aspartic acid. hci.edu.au The resulting ACOS has been characterized as having a clumpy, compact, and uniformly distributed amorphous structure. researchgate.nethci.edu.au This structure is formed through the interaction of calcium from the oyster shell with the carboxyl and amino groups of the L-aspartic acid. researchgate.nethci.edu.au

Synthesis of Amorphous Calcium Carbonate-Aspartic Acid Composites

Researchers have successfully synthesized composite materials of amorphous calcium carbonate (ACC) and aspartic acid. One novel approach uses a highly concentrated solution of calcium aspartate. u-tokyo.ac.jp In this method, a solution containing L-aspartic acid and calcium hydroxide is prepared and filtered. u-tokyo.ac.jp The addition of methanol (B129727) to the filtrate causes the precipitation of a white solid. u-tokyo.ac.jp Bubbling carbon dioxide through the resulting suspension, followed by drying, yields a composite of ACC and aspartic acid. u-tokyo.ac.jp This demonstrates that a small biomolecule like aspartic acid can stabilize ACC. u-tokyo.ac.jp

Poly-L-aspartic acid (pAsp) is also used to mimic the role of acidic proteins in biomineralization to stabilize ACC against crystallization. rsc.org In one method, ACC is synthesized by titrating a CaCl2 solution into a carbonate buffer containing pAsp, followed by an ethanol (B145695) quench. rsc.org This process allows for fine control over conditions like pH before nucleation. rsc.org The interaction between poly-L-aspartate and collagen has also been shown to induce the crystallization of different polymorphs of calcium carbonate. researchgate.net

The following table presents data on the composition of a synthesized amorphous calcium carbonate-aspartic acid composite. u-tokyo.ac.jp

ComponentSample A (with CO2)Sample B (with N2)
CaCO3 Considerably larger amount
Aspartic Acid

Note: The table reflects the qualitative finding that Sample A, prepared with carbon dioxide, contained a significantly larger amount of calcium carbonate than Sample B, which was prepared with nitrogen gas as a control. u-tokyo.ac.jp

Crystallization and Form Control

The controlled crystallization of this compound is a critical step in its synthesis, influencing the purity, stability, and physical properties of the final product. Various methods have been developed to produce specific crystalline forms, particularly the trihydrate, which is noted for its stability.

Production of Crystalline Trihydrate Forms

The trihydrate form of this compound (Ca(L-Asp)·3H₂O) can be reliably produced from an aqueous solution of the compound. google.com One established method involves the dropwise addition of a hydrophilic organic solvent, such as ethanol or 2-propanol, to an aqueous solution of this compound. google.com This process can be optimized by adding seed crystals of the trihydrate form to the solution, which encourages the desired crystalline structure to form. google.com

A typical procedure involves preparing an aqueous solution of this compound from L-aspartic acid and a calcium source like calcium oxide. google.com For instance, a solution can be made from 37.5 g of L-aspartic acid, 8.25 g of calcium oxide, and 330 g of water. google.com To this solution, a hydrophilic organic solvent is added. In one example, 130 mL of ethanol was added dropwise at 40°C. google.com The mixture is then stirred for several hours while being gradually cooled to approximately 18°C. google.com The resulting crystals are collected through filtration. google.com This method has been shown to yield high-purity this compound trihydrate with low residual organic solvent. google.com It is also noted that a tetrahydrate form can be prepared from L-aspartic acid and calcium hydroxide. capes.gov.br

The table below outlines a specific example of the production of this compound trihydrate.

ReactantsSolventPrecipitantTemperature ProfileStirring TimeYield
37.5 g L-aspartic acid, 8.25 g calcium oxide330 g water130 mL ethanolCooled from 40°C to 18°C3 hours83%

Nanoparticle Formulation and Synthesis of this compound

The synthesis of this compound in nanoparticle form has gained attention due to the potential for altered physical and biological properties compared to its bulk crystalline counterpart. These nanoparticles can be synthesized through various methods, often involving chelation and controlled precipitation.

One approach to formulating this compound nanoparticles involves the chelation of L-aspartic acid with a calcium source, followed by processes that control particle size to the nano-scale. This can be achieved through methods like nano-crushing and molecular chelation. fengchengroup.com Another described method involves reacting L-aspartic acid with calcium hydroxide in an aqueous solution, followed by a reaction in liquid nitrogen at -196°C for a specific duration to facilitate the formation of the chelated nanoparticle structure. google.com

Research has also explored the use of L-aspartic acid from natural sources, such as oyster shells, to prepare chelated calcium nanoparticles. researchgate.net In such processes, the L-aspartic acid chelates with the calcium derived from the shells, forming a clumpy, uniformly distributed amorphous structure. researchgate.net The interaction between the carboxyl and amino groups of L-aspartic acid and the calcium is key to the formation of these nanoparticles. researchgate.net

Furthermore, this compound nanoparticles have been investigated for agricultural applications as a novel nano-fertilizer. researchgate.netrsc.org These nanoparticles can be prepared and applied in nutrient solutions for hydroponic studies. researchgate.netrsc.org The synthesis for such applications focuses on creating stable nanoparticle suspensions that can be effectively taken up by plants. rsc.org The table below summarizes different approaches to synthesizing this compound nanoparticles.

Synthesis MethodKey Reagents/ConditionsResulting FormReference
Molecular Chelation and Nano-crushingL-aspartic acid, calcium sourceNutritional supplement fengchengroup.com
Cryogenic ReactionL-aspartic acid, calcium hydroxide, liquid nitrogen (-196°C)Chelated nanoparticles google.com
Chelation with Natural Calcium SourceL-aspartic acid, oyster shell calciumAmorphous chelated nanoparticles researchgate.net

Advanced Structural Elucidation and Chelation Chemistry of Calcium L Aspartate Complexes

Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool for investigating the formation and structure of metal-ligand complexes in solution and in the solid state. Various spectroscopic methods have been employed to elucidate the nature of the interaction between calcium ions and L-aspartic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the coordination environment of metal ions and the conformational behavior of ligands upon complexation. Studies on the calcium-aspartate system have utilized both solution and solid-state NMR to probe the interactions at a molecular level.

Potentiometric titrations combined with Nitrogen-14 and ¹⁷O NMR spectral measurements have been used to investigate the complex formation of calcium(II) with various amino acids, including DL-aspartic acid, under physiological conditions. rsc.org These studies indicated the formation of two complex species for the aspartic acid system: [Ca(HL)]⁺ and [CaL], where H₂L represents aspartic acid. rsc.org However, detailed NMR spectra for these specific complexes were challenging to obtain due to the low solubility of the acid. rsc.org

More recent studies using advanced techniques like ⁴³Ca Magic-Angle Spinning (MAS) Dynamic Nuclear Polarization (DNP) NMR on frozen solutions have provided further insights. nih.govacs.org In solutions with a 1:1 molar ratio of L-Aspartic acid to Ca²⁺, the ⁴³Ca chemical shift was found to be -9.6 ppm. nih.govacs.org This value did not significantly change from that of aqueous Ca²⁺, suggesting that the complexation to L-aspartate does not majorly alter the ⁴³Ca chemical shift of the central transition. nih.govacs.org Two-dimensional ¹H–⁴³Ca MAS-DNP NMR experiments on a sample with a 1:1 molar ratio of L-Asp to Ca²⁺ (Ca-LAsp-100) revealed a correlation resonance with a maximum at 6.3 ppm, corresponding to water molecules, and a shoulder extending to 2.5 ppm. nih.govacs.org This shoulder is assigned to the CH₂ and CH protons of L-aspartic acid, confirming the interaction and proximity of these protons to the calcium ion in the complex. nih.govacs.org

¹H NMR spectroscopy is particularly sensitive to changes in the chemical environment of protons, making it an excellent method for analyzing conformational changes in a ligand upon metal binding. The binding of calcium ions to L-aspartic acid induces notable changes in the proton chemical shifts (δ).

Studies have shown that both the α- and β-carboxyl groups of aspartic acid are involved in the coordination of calcium ions in the pH range of 4-8. bibliotekanauki.pl This interaction is evidenced by the downfield shift of the α-CH and β-CH₂ proton signals upon addition of Ca²⁺. bibliotekanauki.pl For instance, in a solution with a 3:1 molar ratio of aspartic acid to Ca²⁺, the α-CH proton experiences a downfield shift, which is more pronounced than the shifts observed with magnesium ions under similar conditions. bibliotekanauki.pl Specifically, calcium causes an approximate 0.05-0.10 ppm downfield shift, clearly indicating the formation of bonds between Ca²⁺ and both the α-COO⁻ and β-COO⁻ groups. bibliotekanauki.pl

Table 1: ¹H NMR Chemical Shift Changes of Aspartic Acid Protons upon Ca²⁺ Coordination Chemical shifts are related to 1-butanol. Data reflects a 1:3 molar ratio of Asp to Ca²⁺.

ProtonpHδ (metal-free) (ppm)δ (in presence of Ca²⁺) (ppm)Δδ (ppm)
α-CH~9~-0.20~-0.15+0.05
β-CH₂~9~-0.05~+0.05+0.10
Source: bibliotekanauki.pl

These chemical shift changes, along with the analysis of proton-proton coupling constants, provide strong evidence for the chelation of calcium by the carboxyl groups and reveal the conformational adjustments within the aspartic acid molecule to accommodate the metal ion. bibliotekanauki.pl

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides direct information about the functional groups involved in metal-ligand binding. The chelation of calcium by L-aspartic acid leads to characteristic shifts in the vibrational frequencies of the carboxylate (COO⁻) and amino (NH₂) groups.

In the FT-IR spectrum of L-aspartic acid chelated calcium (ACOS), significant changes are observed compared to the spectrum of free L-aspartic acid. researchgate.net The strong absorption peak of L-Asp at 2085.64 cm⁻¹ disappears in the ACOS spectrum. researchgate.net Concurrently, a new, obvious absorption peak emerges at 1603.52 cm⁻¹, which is indicative of a strong chelation interaction between the amino group of L-aspartic acid and the calcium ion. researchgate.net Furthermore, the formation of the complex is supported by shifts in the characteristic absorption peaks of the carboxyl groups. The interaction between calcium ions and the oxygen atoms of the carbonyl group is a key feature of the chelation. frontiersin.org

Table 2: Key FT-IR Vibrational Bands for L-Aspartic Acid and its Calcium Chelate

Functional Group/VibrationL-Aspartic Acid (cm⁻¹)L-Aspartic Acid Chelated Calcium (ACOS) (cm⁻¹)Interpretation
Amino Group Interaction2085.64DisappearedImplication of the amino group in chelation. researchgate.net
Asymmetric COO⁻ Stretch~1585-16671603.52Strong chelation between the amino group and calcium. researchgate.netscielo.br
Symmetric COO⁻ Stretch~1407-Shift upon coordination. scielo.br
Source: researchgate.netscielo.br

Raman spectroscopy complements IR data and has been used to study the interaction of aspartic acid with calcium-containing minerals. In studies of calcium carbonate crystallization induced by L-aspartic acid, Raman spectra show characteristic peaks for different polymorphs. researchgate.net For example, amorphous calcium carbonate exhibits a single broad peak around 1085 cm⁻¹. researchgate.netu-tokyo.ac.jp The interaction of aspartate with the mineral surface can influence the final crystalline phase, such as vaterite, which shows distinct Raman peaks at 1074 cm⁻¹ and 1089 cm⁻¹. researchgate.net While these studies focus on the mineral phase, they underscore the strong interaction between aspartate functional groups and calcium ions, which can be probed by Raman spectroscopy.

UV-Visible (UV-Vis) spectroscopy can be used to monitor the formation of metal-ligand complexes. The chelation of a metal ion by an organic ligand often results in changes to the electronic transitions within the molecule, leading to a shift in the absorption spectrum. frontiersin.org

The formation of a complex between calcium and peptides containing aspartic acid can be identified through UV-Vis spectroscopy. frontiersin.orgnih.gov The UV spectrum of a casein phosphopeptide (CPP), which contains aspartic acid residues, shows a maximum absorption peak at 220 nm, corresponding to the peptide chain. frontiersin.org After chelation with calcium, the intensity of the absorption peak around 280 nm, which is characteristic of aromatic amino acids, decreases significantly. frontiersin.org This change suggests that calcium ions have combined with the amino acid residues, affecting the π → π* electron transitions and altering the spatial structure of the chromophores (C=O, -COOH) and auxochromes (-OH, -NH₂). frontiersin.org The study of complex formation in aqueous solution between transition metal ions and ligands has also been monitored by UV/Vis spectroscopy, where metal-dependent shifts in UV absorption are observed. researchgate.net

Infrared and Raman Spectroscopy for Functional Group Interactions

Crystallographic and Microscopic Analysis

While spectroscopic methods provide information on bonding and solution-state structure, crystallographic and microscopic techniques offer insights into the solid-state structure, morphology, and distribution of the material.

Scanning Electron Microscopy (SEM) is a vital tool for visualizing the surface topography and morphology of solid materials. Several studies have used SEM to characterize the products formed from solutions containing calcium and L-aspartate.

The morphology of calcium-aspartate materials can vary depending on the preparation conditions. L-aspartic acid chelated calcium prepared from oyster shells (ACOS) was observed by SEM to be clumpy, compact, and uniformly distributed. researchgate.net At higher magnification, the surface of the particles appeared unsmooth and was composed of many smaller, uniform particles. researchgate.net In another study, a calcium-aspartate based metal-organic framework (Ca-MOF) exhibited a plate-like morphology with a 3D configuration. rsc.org

When used as a calcium source in microbiological systems, calcium-L-aspartate influences the morphology of induced calcium carbonate deposition. On carbon steel surfaces, S. putrefaciens in the presence of calcium-L-aspartate induced a relatively dense CaCO₃ deposition layer with a slate-like morphology and fine surface cracks. nih.govfrontiersin.org This suggests that the aspartate ion plays a role in regulating the crystal growth of CaCO₃. frontiersin.org The interaction of aspartic acid with growing crystals of calcium oxalate (B1200264) has also been shown to modify crystal habit, for example, by increasing the size of the crystals and smoothing their edges. rsc.org

X-ray Diffraction (XRD) for Crystalline Structure

X-ray diffraction (XRD) studies have been instrumental in determining the three-dimensional structure of calcium L-aspartate in its crystalline form. These investigations have revealed the formation of coordination polymers with distinct structural motifs.

Two hydrated forms of this compound have been characterized: a dihydrate (Ca(L-Asp) · 2H₂O) and a tetrahydrate (Ca(L-Asp) · 4H₂O). capes.gov.br

This compound dihydrate (Ca(L-Asp) · 2H₂O) : This compound crystallizes in the orthorhombic space group P2₁2₁2₁. Its structure features double chains of calcium atoms interconnected by the aspartate dianions. Each calcium atom is eight-coordinate, bonded to an L-aspartate ligand acting as a tridentate N,Oα,Oβ donor, two water molecules, and three β-carboxylate oxygen atoms from neighboring units. capes.gov.br The β-carboxylate oxygens also form bridges between parallel chains of calcium atoms. capes.gov.br

This compound tetrahydrate (Ca(L-Asp) · 4H₂O) : This form crystallizes in the monoclinic space group C2. The structure consists of monomeric units linked into a one-dimensional coordination polymer chain. capes.gov.br Each calcium atom is seven-coordinate, chelated by an N,Oα-bidentate L-aspartate ligand, four water molecules, and one oxygen atom from the β-carboxylate group of an adjacent molecule. capes.gov.br

In both hydrated structures, the polymeric chains are further crosslinked by a network of hydrogen bonds. capes.gov.br

More recent research on a calcium-aspartate-based metal-organic framework (Ca-MOF) using powder X-ray diffraction (PXRD) identified prominent peaks at 2θ values of 23.73°, 35.95°, and 48.63°, corresponding to the (111), (211), and (222) planes, respectively. rsc.org These findings, supported by selected area electron diffraction (SAED) patterns from TEM, confirm a specific crystalline arrangement for the Ca-MOF. rsc.org

CompoundCrystal SystemSpace GroupCoordination Number of Ca²⁺Key Structural Features
Ca(L-Asp) · 2H₂OOrthorhombicP2₁2₁2₁8Double chains of Ca atoms linked by Asp dianions. capes.gov.br
Ca(L-Asp) · 4H₂OMonoclinicC27One-dimensional coordination polymer chains. capes.gov.br
Ca-MOFNot specifiedNot specifiedNot specifiedProminent PXRD peaks at 23.73°, 35.95°, and 48.63° (2θ). rsc.org

In Situ Liquid Phase Transmission Electron Microscopy (LP-TEM) for Dynamic Interactions

In situ liquid-phase transmission electron microscopy (LP-TEM) has emerged as a powerful tool for visualizing the real-time, nanoscale dynamics of mineralization and particle interactions in solution. While direct LP-TEM studies focusing exclusively on this compound are not extensively detailed in the provided results, the technique has been applied to study the influence of L-aspartic acid on the nucleation and growth of calcium carbonate (CaCO₃), a closely related biomineralization process. researchgate.net

These studies demonstrate the capability of LP-TEM to:

Observe the early prenucleation stages of mineral formation. researchgate.net

Track the aggregation of nano-clusters into amorphous spheres and their subsequent crystallization. researchgate.net

Reveal that ion binding can be a critical step in directing nucleation pathways. researchgate.net

For instance, LP-TEM has been used to follow the transformation of amorphous calcium carbonate (ACC) into crystalline calcite, showing that additives can alter the transformation pathway. pnas.org It allows for the direct observation of nanoparticle nucleation, growth, dissolution, and assembly in real-time. pnas.org The technique can achieve high spatial and temporal resolution, making it possible to witness the phase transformations of individual particles. pnas.org Although specific findings on this compound are pending, the application of LP-TEM to similar systems underscores its potential to elucidate the dynamic formation and interaction of calcium-aspartate complexes in aqueous environments.

Coordination Environment and Ligand Interactions within Calcium-Aspartate Complexes

The interaction between calcium ions and L-aspartate is characterized by a specific coordination chemistry, where the amino acid acts as a ligand, binding to the metal center through its functional groups.

Identification of Calcium Binding Sites on L-Aspartate: Carboxyl and Amino Groups

The primary binding sites for calcium on the L-aspartate molecule are the oxygen atoms of its two carboxyl groups (α-COO⁻ and β-COO⁻). bibliotekanauki.pllibretexts.org ¹H NMR studies indicate that at a pH range of 4-8, both carboxyl groups are involved in the coordination of calcium ions. bibliotekanauki.pl This interaction is primarily electrostatic. nih.gov

In contrast to other metal ions like magnesium, the amino group (NH₂) of aspartate shows negligible involvement in coordinating with calcium, particularly at pH values below 8. bibliotekanauki.pl While the amino group can be a coordination site for calcium in complexes with other amino acids like glutamic acid, for aspartate, the interaction is dominated by the carboxyl groups. bibliotekanauki.pl In protein structures, calcium-binding sites are largely formed by oxygen atoms from the side chains of acidic residues like aspartate and glutamate (B1630785). nih.gov

Nature of Coordination Bonds (e.g., Ca²⁺-COO, Ca²⁺-βCOO)

The bonds formed between the calcium ion (Ca²⁺) and the carboxyl groups of L-aspartate are primarily ionic in nature. ¹H NMR data confirms the formation of both Ca²⁺-αCOO and Ca²⁺-βCOO bonds. bibliotekanauki.pl Crystallographic studies of calcium complexes with carboxylate groups have identified several binding modes libretexts.org:

Unidentate: The Ca²⁺ ion interacts with only one of the two carboxylate oxygen atoms. libretexts.org

Bidentate: The Ca²⁺ ion is chelated by both oxygen atoms of a carboxylate group. libretexts.org

Bridging: The carboxylate group bridges two or more calcium ions.

In the crystalline structure of this compound dihydrate, the aspartate ligand acts as a tridentate chelate, utilizing the nitrogen of the amino group and oxygen atoms from both the α- and β-carboxyl groups (N,Oα,Oβ tripod). capes.gov.br Additionally, the β-carboxylate oxygens bridge neighboring calcium atoms. capes.gov.br In the tetrahydrate form, the aspartate is an N,Oα-chelating ligand. capes.gov.br

Influence of pH on Coordination Chemistry

The pH of the solution significantly influences the coordination chemistry of calcium-aspartate complexes primarily by altering the protonation state of the L-aspartate molecule.

pH 4-8: In this range, both carboxyl groups of aspartate are typically deprotonated and available to coordinate with calcium ions. bibliotekanauki.pl The amino group remains protonated and generally does not participate in binding. bibliotekanauki.pl

pH > 8: As the pH increases above 8, the amino group begins to deprotonate. bibliotekanauki.pl However, even under these more alkaline conditions, the interaction with Ca²⁺ remains weak compared to its interaction with the carboxyl groups. bibliotekanauki.pl Studies on related systems show that at strongly alkaline pH (>10), aspartic acid can act as a tridentate ligand for other divalent cations like magnesium, involving the amino group. mdpi.com While this is less pronounced for calcium, the potential for amino group involvement increases at higher pH. bibliotekanauki.pl

The stability and formation of calcium-aspartate complexes are pH-dependent. For example, the presence of calcium chloride (CaCl₂) in a polyaspartate solution lowers the pH, indicating the binding of calcium to the polyaspartate ion. ncsu.edu The affinity of calcium for ligands like those in the low-density lipoprotein receptor-related protein (LRP) also shows pH dependence, with a reduction in affinity as the pH drops from 7.4 to 5. nih.gov This pH sensitivity is crucial in biological contexts, such as endosomal ligand release. nih.gov

Role of Water Molecules in Coordination Sphere

Water molecules play a crucial and multifaceted role in the coordination sphere of calcium-aspartate complexes. They are not merely solvent molecules but often act as direct ligands, completing the coordination geometry of the calcium ion. iucr.orgplos.org

In the crystalline structures of this compound hydrates, water molecules are integral components:

In Ca(L-Asp) · 2H₂O, two water molecules are directly coordinated to each eight-coordinate calcium atom. capes.gov.br

In Ca(L-Asp) · 4H₂O, four water molecules are part of the coordination sphere of each seven-coordinate calcium atom. capes.gov.br

Chelation in Peptide and Protein Systems

The interaction between calcium ions and aspartate residues is a fundamental aspect of many biological processes, influencing protein structure, function, and signaling pathways. This section explores the specifics of this chelation within peptides and proteins, from the nature of the binding to the resulting structural and energetic changes.

Calcium Binding to Aspartate Residues in Peptides and Proteins

Aspartic acid, along with glutamic acid, is a primary residue responsible for coordinating calcium ions in peptides and proteins. nih.gov The negatively charged carboxylate side chain of aspartate provides a strong electrostatic attraction for the positively charged calcium ion. wikipedia.org This interaction is crucial in various calcium-binding motifs found in numerous proteins.

One of the most well-characterized calcium-binding motifs is the EF-hand . An EF-hand loop typically consists of 12 residues, often starting with an aspartate. mdpi.com In this structure, the calcium ion is usually coordinated by seven oxygen atoms in a pentagonal bipyramidal arrangement. wikipedia.orgmdpi.com These oxygen ligands are provided by the side chains of aspartate and glutamate residues at specific positions within the loop, as well as backbone carbonyl groups and sometimes water molecules. mdpi.comoup.com For instance, in bovine α-lactalbumin, calcium coordination involves the carboxylic oxygens of aspartate residues at positions 82, 87, and 88. oup.com

Another significant calcium-binding structure is the C2 domain . These domains are involved in calcium-dependent membrane binding. nih.gov The calcium-binding sites in C2 domains are located in three loops and are predominantly formed by the bidentate oxygen ligands of aspartate side chains, which coordinate multiple calcium ions. nih.govmdpi.com

The Repeats-in-Toxin (RTX) motif is another example where aspartate plays a key role. The consensus sequence GGXGXDXUX features an aspartic acid residue that is critical for stabilizing the electrostatic interactions with divalent cations like calcium. osti.gov

Studies on synthetic and naturally derived peptides further highlight the importance of aspartate. Peptides rich in aspartic and glutamic acid demonstrate a high capacity for binding calcium. mdpi.com For example, a peptide with the sequence VSGVEDVN isolated from pig plasma proteins showed that aspartic acid, along with glutamic acid and glycine, played a significant role in calcium binding. mdpi.com Research has also shown that aspartate binds calcium more strongly than glutamate, an effect attributed to the formation of a stable ring structure in the calcium-aspartate complex. researchgate.netresearchgate.net This enhanced affinity is an entropy-driven effect. researchgate.net The number and position of aspartate residues within a peptide sequence significantly influence its calcium-binding affinity. rsc.orgrsc.org Highly charged loops rich in aspartic acid exhibit greater electrostatic repulsion, which paradoxically leads to higher affinity due to the increased stabilization upon ion binding. rsc.orgrsc.org

Molecular Docking and Interaction Energies in Calcium-Peptide Chelates

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand (in this case, a calcium ion) to a receptor (a peptide or protein). This method has been instrumental in elucidating the specific interactions between calcium and aspartate residues at the molecular level.

Docking studies have consistently shown that the carboxyl groups of aspartate and glutamate residues are the primary binding sites for calcium ions. mdpi.comnih.gov For example, in a study involving a peptide from mussels (LGKDQVRT), molecular docking revealed that calcium ions chelate with the Asp residues, with a specific interaction occurring between the carbonyl group and the calcium ion. mdpi.comnih.gov Similarly, for a soy yogurt-derived peptide (DEDEQIPSHPPR), docking analysis indicated that calcium ions likely coordinate with the carboxyl groups of Glu-2 and Glu-4 via salt bridges and interact with Asp-1 and Asp-3 through charge pairing. nih.gov

The interaction energies associated with calcium binding can be quantified through both computational and experimental methods. Density functional theory (DFT) calculations have shown that the mononegative ion of aspartate binds calcium through both of its carboxylate groups, which contrasts with glutamate, where binding occurs primarily through the side chain carboxylate. researchgate.net This difference in binding mode contributes to the stronger binding observed for aspartate. researchgate.net

Experimental techniques like isothermal titration calorimetry (ITC) and potentiometric titrations provide thermodynamic data on these interactions. For instance, ITC has been used to measure the thermodynamic parameters of calcium binding to krill peptides, revealing the role of electrostatic interactions. mdpi.com Potentiometric titrations of sodium polyaspartate (PASP) solutions have been used to determine calcium-binding constants, which are crucial for understanding its dissolution effects on calcium salts. acs.org

Studies on calsequestrin 1, a high-capacity calcium-binding protein, have used molecular dynamics simulations to identify numerous calcium-binding sites. These sites differ in their affinity and geometry, with high-affinity sites often being induced by the binding of calcium itself. scispace.com The interaction energies for these high-affinity sites can be significant, exceeding -400 kcal/mol. scispace.com In contrast, low-affinity sites, which might consist of a single aspartate or glutamate residue, have interaction energies higher than -250 kcal/mol. scispace.com

The Drude polarizable force field, a more advanced computational model, has been used to calculate the binding energies of Ca2+ to the EF-hands of calmodulin. This model accurately reproduces the total binding interaction energy and its individual components (electrostatic, induction, exchange, and dispersion) when compared to high-level quantum mechanical calculations. acs.org Such detailed energy decomposition provides a deeper understanding of the forces driving calcium-aspartate chelation.

Interaction Energies of Calcium with Aspartate-Containing Structures
SystemMethodKey FindingInteraction Energy (kcal/mol)Reference
Aspartate vs. GlutamateDFT & ElectrochemistryAspartate binds Ca2+ more strongly than glutamate.ΔH⁰ = -17 kJ·mol⁻¹ for Asp researchgate.net
Calsequestrin 1Molecular DynamicsHigh-affinity sites have very favorable interaction energies.< -400 kcal/mol (High-affinity) scispace.com
Calsequestrin 1Molecular DynamicsLow-affinity sites have less favorable interaction energies.> -250 kcal/mol (Low-affinity) scispace.com
Calmodulin EF-handsSAPT & Drude FFDrude force field accurately predicts binding energies.-633 to -866 kcal/mol (SAPT) acs.org

Conformational Changes Induced by Calcium Binding in Macromolecules

The binding of calcium to aspartate residues within a macromolecule is rarely a passive event. It frequently triggers significant conformational changes that are essential for the protein's biological function. These structural transitions can range from localized adjustments in a binding loop to large-scale rearrangements of entire protein domains.

A classic example is found in proteins containing the EF-hand motif . The binding of calcium to the loop, which is rich in aspartate and glutamate residues, induces a conformational change that exposes a hydrophobic patch on the protein surface. caister.com This exposed patch then becomes available to interact with and activate target proteins, propagating the calcium signal. caister.com Calmodulin, a ubiquitous calcium sensor, exemplifies this mechanism, changing from a "closed" to an "open" conformation upon calcium binding, enabling it to regulate a vast array of downstream targets. mdpi.com

In proteins with Repeats-in-Toxin (RTX) motifs , the binding of calcium to the aspartate-containing turns is a prerequisite for proper folding. In the absence of calcium, these regions are intrinsically disordered. osti.gov The binding of calcium ions neutralizes the electrostatic repulsion between the negatively charged aspartate and glutamate residues, allowing the protein to fold into a more compact and stable β-roll structure. osti.govrsc.org The specific amino acid sequence, including the smaller size of aspartate compared to glutamate, plays a role in these structural transitions. The smaller aspartate residue can promote electrostatic stabilization of secondary structures. osti.gov

The human mitochondrial aspartate/glutamate carriers , citrin and aralar, provide another striking example of calcium-induced conformational changes. nih.govresearchgate.net These carriers possess a regulatory domain with multiple EF-hands. Upon calcium binding, a mobile unit of EF-hands (1-3) undergoes a significant structural change. nih.govresearchgate.net This movement causes an amphipathic helix from the C-terminal domain to bind to the N-terminal domain, which in turn opens a vestibule. nih.govresearchgate.net It is hypothesized that the opening and closing of this vestibule regulate the access of substrates to the transporter domain, thereby controlling the carrier's activity. nih.govresearchgate.net

Similarly, in the C2 domain of perforin, calcium binding induces a conformational change that stabilizes the monomeric form of the protein. portlandpress.com This change is necessary for subsequent hydrophobic interactions with the plasma membrane, which is the first step in the formation of pores in target cells. portlandpress.com

The substitution of key aspartate residues can have dramatic effects on protein structure and stability, underscoring their importance. For example, mutating Asp87 in bovine α-lactalbumin to alanine, which lacks the carboxylate group, results in a complete loss of rigid tertiary structure and a significant loss of secondary structure. oup.com This demonstrates that the charge neutralization provided by calcium binding to this aspartate is critical for the protein's correct folding and stability. oup.com

Cellular and Molecular Mechanisms of Action of Calcium L Aspartate

Cellular Uptake and Intracellular Distribution of Calcium L-Aspartate

The journey of this compound from extracellular spaces to its sites of action within the cell is a multi-step process involving sophisticated transport mechanisms. The bioavailability and cellular assimilation of this compound are contingent on its efficient passage across intestinal and cellular barriers.

Mechanisms of Intestinal Absorption in Biological Systems

The intestinal absorption of calcium is a critical physiological process, occurring through two primary pathways: the transcellular and paracellular routes. nih.govnih.gov The transcellular pathway is an active, saturable process that predominates in the duodenum and jejunum, especially when dietary calcium intake is low. nih.govwjgnet.com This pathway involves the entry of calcium ions through specific channels on the apical membrane of enterocytes, their transport across the cell, and subsequent extrusion into the bloodstream. nih.govmdpi.com Key proteins involved in this process include the transient receptor potential vanilloid channels TRPV5 and TRPV6 for calcium entry, calbindin-D9k for intracellular transport, and the plasma membrane Ca2+-ATPase (PMCA1b) and Na+/Ca2+ exchanger (NCX1) for extrusion. mdpi.comabdominalkey.com

The paracellular pathway, on the other hand, is a passive, non-saturable process that occurs throughout the length of the intestine and is the primary route when calcium intake is high. nih.govnih.gov This pathway involves the diffusion of calcium ions through the tight junctions between intestinal epithelial cells. mdpi.com

Amino acids have been shown to influence calcium absorption. In the context of this compound, the L-aspartate moiety may play a role in its intestinal uptake. While one study indicated that this compound might have lower bioavailability compared to calcium casein phosphopeptide chelate, it was found to significantly increase the expression of TRPV5 and TRPV6 channels. mdpi.com This suggests that the aspartate component could enhance transcellular calcium absorption by upregulating the expression of these critical calcium channels.

Cellular Internalization of this compound Nanoparticles

The use of nanoparticles in nutrient delivery has gained significant attention. This compound nanoparticles (Ca(L-asp)-NPs) have been studied, particularly in plant systems, where they have been shown to be absorbed by roots and impact plant growth. researchgate.netrsc.org While specific mechanisms for the cellular internalization of Ca(L-asp)-NPs in animal or human cells are not extensively detailed in the available research, general principles of nanoparticle uptake can be inferred.

The cellular uptake of nanoparticles is a complex process influenced by their size, shape, surface charge, and the cell type involved. nih.govfrontiersin.org The primary mechanisms for nanoparticle internalization are forms of endocytosis, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. nih.gov Cationic nanoparticles, for instance, have been observed to be internalized via clathrin-mediated endocytosis. nih.gov Given that cell-penetrating peptides, which are often cationic, can facilitate the uptake of nanocarriers, the charge of Ca(L-asp)-NPs would be a critical factor in their cellular entry. mdpi.comfrontiersin.org The internalization process is an energy-dependent one, and nanoparticles can be taken up through one or multiple endocytic pathways. nih.gov

Regulation of Intracellular Calcium Homeostasis Mediated by Aspartate

Once inside the cell, the components of this compound can influence the intricate network that governs intracellular calcium homeostasis. Aspartate, in particular, has been shown to play a role in modulating calcium signaling, especially in relation to key organelles like the endoplasmic reticulum and mitochondria.

Plasma Membrane Transport Systems (e.g., Channels, Pumps, Exchangers)

The maintenance of a low intracellular calcium concentration is crucial for normal cell function and is primarily managed by transport systems in the plasma membrane. These include the Plasma Membrane Calcium ATPases (PMCAs) and the Sodium-Calcium Exchangers (NCXs). physiology.orgnih.gov PMCAs are high-affinity pumps that actively extrude calcium from the cell, a process that involves the phosphorylation of a conserved aspartate residue within the pump's catalytic cycle. physiology.orgresearchgate.net NCXs are lower-affinity but higher-capacity exchangers that can move calcium in either direction across the membrane, depending on the electrochemical gradients of sodium and calcium. nih.govahajournals.org

While direct evidence of L-aspartate's modulation of these specific plasma membrane transporters is not prominent in the reviewed literature, its role as an amino acid and an anion in the cytoplasm could indirectly influence their activity. For instance, changes in the intracellular ionic environment or metabolic state, to which aspartate contributes, can affect the function of these ion transporters.

Endoplasmic Reticulum Calcium Dynamics and Release

The endoplasmic reticulum (ER) serves as a major intracellular calcium store, releasing calcium into the cytosol in response to various signals to initiate a wide range of cellular processes. nih.govnih.gov This release is primarily mediated by two types of channels: the inositol (B14025) 1,4,5-trisphosphate receptors (IP3Rs) and the ryanodine (B192298) receptors (RyRs). mdpi.comembopress.org The activity of these channels is tightly regulated, and their dysregulation can lead to cellular stress.

Studies have shown that D-aspartate can influence the ER by decreasing the expression of GRP78, a marker of ER stress. mdpi.com This suggests that aspartate may play a role in maintaining ER homeostasis. The release of calcium from the ER can trigger a phenomenon known as calcium-induced calcium release (CICR), where the initial calcium signal is amplified by the activation of RyRs. nih.govembopress.org The interplay between ER calcium release and other cellular components is complex, and while a direct, specific mechanism of L-aspartate on ER calcium channels is not yet fully elucidated, its influence on ER stress suggests an indirect role in modulating ER calcium dynamics.

Mitochondrial Calcium Transport and Regulatory Mechanisms

Mitochondria are not only the powerhouses of the cell but also play a critical role in buffering cytosolic calcium and regulating calcium signaling. ucl.ac.uknih.gov The transport of calcium into and out of the mitochondria is a key aspect of this function. physiology.org

Aspartate is a key player in mitochondrial function, particularly through its role in the malate-aspartate shuttle. ucl.ac.uknih.gov The mitochondrial aspartate/glutamate (B1630785) carrier (AGC), a component of this shuttle, is regulated by calcium. ucl.ac.ukcam.ac.uk This carrier exchanges mitochondrial aspartate for cytosolic glutamate, and its activity is stimulated by increases in cytosolic calcium. ucl.ac.uknih.gov This demonstrates a direct link between calcium signaling and aspartate transport in the mitochondria.

Furthermore, studies with D-aspartate have shown that it can increase the expression of VDAC and GRP75, proteins that are part of the Mitochondria-Associated Membranes (MAMs) and are involved in promoting calcium influx into the mitochondria. mdpi.com This increased mitochondrial calcium influx can, in turn, stimulate steroidogenesis. mdpi.com The regulation of mitochondrial carriers by calcium, including the aspartate/glutamate carrier, highlights a sophisticated mechanism for coordinating cellular metabolism with calcium signaling. cam.ac.uknih.gov

Calcium Regulation of Mitochondrial Aspartate/Glutamate Carrier

The mitochondrial aspartate/glutamate carrier (AGC) is a critical component in several metabolic pathways, including the malate-aspartate shuttle, the urea (B33335) cycle, and gluconeogenesis. cam.ac.uk Its primary function is to exchange aspartate for glutamate and a proton across the inner mitochondrial membrane. embopress.org The activity of this carrier is regulated by calcium ions (Ca²⁺) on the external side of the inner mitochondrial membrane. embopress.org

Human mitochondrial aspartate/glutamate carriers, such as citrin and aralar1, possess a unique three-domain structure. This includes a calcium-regulated N-terminal domain containing eight EF-hands, a mitochondrial carrier domain, and a C-terminal domain. cam.ac.uknih.govresearchgate.net The N-terminal domain's EF-hands are responsible for calcium binding. embopress.org Specifically, EF-hands 4-8 form a stable unit involved in the dimerization of the carrier, while EF-hands 1-3 constitute a mobile, calcium-responsive unit. nih.govresearchgate.net

The binding of Ca²⁺ to these EF-hands, particularly EF-hand 2, induces a significant conformational change. cam.ac.uk This change facilitates the binding of an amphipathic helix from the C-terminal domain to the N-terminal domain. nih.govresearchgate.net This interaction opens a vestibule, allowing substrates like aspartate and glutamate to access the carrier domain for transport. cam.ac.uknih.govresearchgate.net In the absence of calcium, this vestibule remains closed, thereby inhibiting transport activity. cam.ac.uknih.gov This regulatory mechanism allows the cell to modulate the flux of aspartate and glutamate across the mitochondrial membrane in response to changes in cytosolic calcium levels. cam.ac.ukembopress.org The aspartate/glutamate carriers are activated by relatively low Ca²⁺ concentrations, slightly above resting levels, and exhibit some activity even without calcium. nih.gov

Mitochondrial Calcium Uniporter and Rapid Mode Transport

Mitochondria play a crucial role in cellular calcium homeostasis by taking up and releasing Ca²⁺. nih.gov The primary mechanism for rapid calcium influx into the mitochondrial matrix is the mitochondrial calcium uniporter (MCU). encyclopedia.pubnih.gov The MCU is a highly selective channel located in the inner mitochondrial membrane that facilitates the transport of Ca²⁺ down its steep electrochemical gradient. nih.govencyclopedia.pub The molecular identification of the MCU complex has been a significant advancement in understanding mitochondrial calcium transport. encyclopedia.pub Its activity is sensitive to inhibition by ruthenium red. nih.govencyclopedia.pub

In addition to the MCU, a phenomenon known as the rapid mode of Ca²⁺ uptake (RaM) has been described. encyclopedia.pubnih.govmdpi.com RaM is characterized by a transient activation at low cytosolic calcium concentrations (50–100 nM) and is also sensitive to high concentrations of ruthenium red. mdpi.com This contrasts with the MCU, which is typically activated by higher calcium concentrations (above 500 nM). mdpi.com RaM allows mitochondria to quickly sequester calcium at the onset of a cytosolic Ca²⁺ pulse and to recover rapidly, enabling a response to repetitive calcium oscillations. mdpi.com While initially considered a distinct mechanism, there is speculation that RaM may represent an alternative state of the MCU complex, given their similarities and the observation that RaM is absent in MCU knockout mitochondria. mdpi.com

Na⁺-Dependent and Na⁺-Independent Efflux Mechanisms

To maintain calcium homeostasis, mitochondria must also be able to extrude Ca²⁺ from the matrix. This is accomplished through two main efflux mechanisms: a sodium (Na⁺)-dependent pathway and a Na⁺-independent pathway. encyclopedia.pubnih.govphysiology.org

The Na⁺-dependent Ca²⁺ efflux is primarily mediated by the mitochondrial Na⁺/Ca²⁺ exchanger (NCLX). encyclopedia.pubpnas.org This transporter facilitates the exchange of one Ca²⁺ ion for multiple Na⁺ ions, a process that is particularly robust in excitable tissues like the brain and heart. encyclopedia.pubpnas.org The activity of NCLX can be inhibited by the benzodiazepine (B76468) derivative CGP-37157. encyclopedia.pubpnas.org Studies have shown that overexpression of NCLX enhances mitochondrial Na⁺-dependent Ca²⁺ efflux, while its silencing reduces this activity. pnas.org

The Na⁺-independent Ca²⁺ efflux is more prevalent in non-excitable tissues such as the liver, kidney, and lungs. encyclopedia.pub This mechanism was initially proposed to be a Ca²⁺/H⁺ antiporter. encyclopedia.pubnih.gov However, further investigation has revealed complexities that challenge this simple model. For instance, the stoichiometry of Ca²⁺ efflux to H⁺ influx is highly dependent on pH, and the rate of Ca²⁺ efflux does not consistently increase with a decrease in external pH or an increase in intramitochondrial pH as would be expected for a simple exchanger. nih.gov A slow, mediated, sodium-independent calcium efflux mechanism has been identified that displays second-order kinetics. nih.gov Another proposed component of Na⁺-independent efflux is the mitochondrial permeability transition pore (mPTP), which can open transiently to release Ca²⁺. encyclopedia.pubnih.gov The leucine (B10760876) zipper-EF-hand containing transmembrane protein (LETM1) has also been implicated as a potential Ca²⁺/H⁺ antiporter, though its precise role remains under investigation. nih.govencyclopedia.pub

Modulation of Mitochondrial Metabolism via Calcium Influx

Calcium influx into the mitochondrial matrix is a key regulator of cellular energy metabolism. nih.gov Elevated matrix Ca²⁺ levels stimulate the production of ATP to meet increased cellular energy demands. nih.govspandidos-publications.com This is achieved through the activation of several key enzymes within the citric acid cycle and the electron transport chain. nih.gov

Specifically, Ca²⁺ directly activates pyruvate (B1213749) dehydrogenase (PDH) phosphatase (which in turn activates PDH), isocitrate dehydrogenase, and α-ketoglutarate dehydrogenase. nih.gov The activation of these dehydrogenases increases the production of NADH and FADH₂, which are essential reducing equivalents for the electron transport chain, thereby boosting oxidative phosphorylation and ATP synthesis. nih.gov Furthermore, calcium can also modulate the activity of F₁F₀-ATPase, promoting ATP generation. nih.gov

This Ca²⁺-dependent stimulation of mitochondrial metabolism ensures that ATP production is tightly coupled to cellular workload. ucl.ac.uk For instance, during neuronal activity, increases in cytosolic Ca²⁺ are rapidly taken up by mitochondria, leading to an enhanced metabolic rate to replenish the ATP consumed by ion pumps restoring cellular ion gradients. nih.govucl.ac.uk Calcium influx can also have structural consequences for mitochondria, such as inducing mitochondrial fission. spandidos-publications.commdpi.com

Biochemical Pathway Modulation via L-Aspartate Moiety

Integration into Amino Acid Biosynthesis Pathways

The L-aspartate moiety of this compound serves as a crucial precursor in a major biosynthetic pathway. Aspartate is the parent compound for a family of amino acids that are essential for many organisms, including humans. nih.govresearchgate.net This pathway is particularly significant in plants and microorganisms, which can synthesize these amino acids de novo. nih.govnih.gov

The biosynthesis of aspartate itself often arises from the transamination of oxaloacetate, a key intermediate in the citric acid cycle. wikipedia.orgmdpi.com The enzyme aspartokinase then catalyzes the phosphorylation of aspartate, which is the committed step, initiating its conversion into other amino acids. wikipedia.orgnih.gov

Aspartate Family Amino Acids (Methionine, Threonine, Lysine (B10760008), Isoleucine)

The aspartate metabolic pathway is a branched pathway that leads to the synthesis of four essential amino acids: methionine, threonine, lysine, and isoleucine. nih.govwikipedia.orgyoutube.com

The initial steps common to the synthesis of all these amino acids involve the conversion of aspartate to aspartate-β-semialdehyde, catalyzed by aspartate kinase and aspartate-β-semialdehyde dehydrogenase. nih.govyoutube.com Aspartate-β-semialdehyde is a key branch point intermediate. youtube.com

Lysine is synthesized from aspartate-β-semialdehyde via the diaminopimelate (DAP) pathway. wikipedia.orgyoutube.com

Methionine and Threonine synthesis also begins from aspartate-β-semialdehyde, which is first converted to homoserine. nih.gov Homoserine then serves as a precursor for both methionine and threonine biosynthesis. nih.govyoutube.com

Isoleucine is subsequently synthesized from threonine. wikipedia.orgyoutube.com

The regulation of this pathway is complex, involving feedback inhibition at multiple points. For instance, the activity of aspartokinase is often regulated by the end-product amino acids like lysine and threonine, ensuring that their cellular concentrations are maintained within an appropriate range. nih.govwikipedia.org

Arginine and Aromatic Amino Acid Synthesis

L-aspartate is a crucial precursor for the synthesis of several amino acids. It is involved in the biosynthesis of arginine and the aromatic amino acids, such as tyrosine and phenylalanine. encyclopedia.pubnih.gov In arginine biosynthesis, L-aspartate acts as a nitrogen donor. nih.govencyclopedia.pub The pathway involves the enzyme aspartate–argininosuccinate synthase, which facilitates the reaction. encyclopedia.pubnih.gov

Furthermore, L-aspartate contributes to the synthesis of aromatic amino acids through the aspartate–prephenate aminotransferase pathway. encyclopedia.pubnih.gov This pathway is essential for producing tyrosine and phenylalanine, which are vital for protein synthesis and other metabolic functions. encyclopedia.pub

Involvement in Nucleotide Biosynthesis (Purine and Pyrimidine)

L-aspartate is a fundamental building block for the de novo synthesis of nucleotides, which are the monomers of DNA and RNA. encyclopedia.pubnih.govencyclopedia.pub It is essential for the formation of both purine (B94841) and pyrimidine (B1678525) rings. encyclopedia.pubmdpi.com

In pyrimidine synthesis, L-aspartate provides a significant portion of the atoms that form the pyrimidine ring. encyclopedia.pub For purine biosynthesis, L-aspartate is required for the conversion of inosine-5′-monophosphate (IMP) to adenine-5′-monophosphate (AMP). encyclopedia.pubnih.govnih.gov Specifically, it participates in the conversion of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) to succino-AICAR (SAICAR) and in the transformation of IMP into adenylosuccinate. encyclopedia.pubnih.gov The availability of L-aspartate is so critical that its deficiency can lead to a shortage of nucleotides, which in turn can impair DNA replication. encyclopedia.pubnih.gov

Contribution to Tricarboxylic Acid (TCA) Cycle and Glycolysis Intermediates

L-aspartate plays a significant role in central carbon metabolism by contributing to the pool of intermediates in the Tricarboxylic Acid (TCA) cycle. The deamination of L-aspartate by the enzyme aspartate aminotransferase (AspAT) produces oxaloacetate. mdpi.com Oxaloacetate is a key intermediate in the TCA cycle. This reaction is vital for producing malate (B86768) in the mitochondria, which is necessary for the cycle to proceed. mdpi.comlibretexts.org The interconversion between aspartate and oxaloacetate, a key TCA cycle intermediate, also links amino acid metabolism with energy production pathways. libretexts.orglibretexts.org

Role in Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD) Synthesis

L-aspartate serves as a critical precursor in the de novo biosynthesis of Nicotinamide Adenine Dinucleotide (NAD), an essential coenzyme in numerous metabolic redox reactions. encyclopedia.pubmdpi.combiorxiv.org In many bacteria and plants, the synthesis of NAD begins with the oxidation of L-aspartate to α-iminosuccinate, a reaction catalyzed by L-aspartate oxidase (AO). mdpi.com This is the first irreversible step in the pathway. mdpi.com Following this, a series of enzymatic reactions convert α-iminosuccinate into quinolinic acid and then to nicotinate (B505614) mononucleotide, which is ultimately transformed into NAD. mdpi.comasm.orgresearchgate.net

Enzymatic Interactions and Allosteric Regulation

The metabolic pathways involving L-aspartate are tightly regulated through enzymatic interactions and allosteric mechanisms to maintain cellular homeostasis.

Aspartate Aminotransferase (AspAT) Activity and Nitrogen Channeling

Aspartate aminotransferase (AspAT), also known as aspartate transaminase, is a key enzyme that catalyzes the reversible transfer of an amino group from glutamate to oxaloacetate to form aspartate and α-ketoglutarate. nih.govoup.comresearchgate.net This reaction is central to nitrogen metabolism, effectively channeling nitrogen between glutamate and aspartate. nih.govoup.comresearchgate.net AspAT exists in various isoforms located in different cellular compartments, including the cytosol, mitochondria, and plastids, highlighting its widespread importance in cellular nitrogen distribution. nih.govoup.com The activity of AspAT is crucial for linking amino acid metabolism with the TCA cycle and for providing aspartate for various biosynthetic pathways. libretexts.org

Aspartate Kinase (AK) Regulation in Amino Acid Pathways

Aspartate kinase (AK) is the enzyme that catalyzes the first committed step in the biosynthesis of the "aspartate family" of amino acids, which includes threonine, methionine, lysine, and isoleucine. nih.govwikipedia.orgscielo.br This initial step involves the phosphorylation of L-aspartate. wikipedia.orguniprot.org The activity of aspartate kinase is a major regulatory point and is subject to feedback inhibition by the end-products of the pathway, particularly threonine and lysine. wikipedia.orgwikipedia.orgwikipedia.org In many organisms, including bacteria and plants, different isozymes of AK exist, each with distinct regulatory properties, allowing for fine-tuned control over the production of these essential amino acids. wikipedia.orgwikipedia.org This allosteric regulation ensures that the cell synthesizes these amino acids only when needed, thus conserving energy and resources. bioone.org

Table of Research Findings on L-Aspartate's Metabolic Roles

Metabolic Process Key Role of L-Aspartate Involved Enzymes Regulatory Mechanisms
Amino Acid Synthesis Precursor for arginine, tyrosine, phenylalanine, threonine, methionine, lysine, and isoleucine. encyclopedia.pubnih.govscielo.br Aspartate–argininosuccinate synthase, Aspartate–prephenate aminotransferase, Aspartate kinase. encyclopedia.pubnih.govwikipedia.org Feedback inhibition of Aspartate Kinase by threonine and lysine. wikipedia.orgwikipedia.org
Nucleotide Biosynthesis Building block for purine and pyrimidine rings. encyclopedia.pubnih.govencyclopedia.pub Involved in multiple steps of de novo synthesis pathways. Availability of L-aspartate is a limiting factor for nucleotide production. encyclopedia.pub
TCA Cycle Source of oxaloacetate via deamination. mdpi.com Aspartate aminotransferase (AspAT). mdpi.com Links amino acid metabolism with central energy pathways. libretexts.org

| NAD Synthesis | Initial precursor in the de novo synthesis pathway. encyclopedia.pubmdpi.com | L-aspartate oxidase (AO). mdpi.com | The first irreversible step in NAD synthesis in many bacteria and plants. mdpi.com |

Table of Compound Names and PubChem CIDs

Compound Name PubChem CID
This compound 131662439
L-aspartic acid 5960 dsmz.describd.comfishersci.fiwikipedia.org
Arginine 6322 mpg.denih.gov
Purine 1044 fishersci.cafishersci.canih.gov
Pyrimidine 9260 nih.gov

Aspartate Transcarbamylase (ATC) in Pyrimidine Synthesis

Aspartate transcarbamylase (ATC), also known as aspartate carbamoyltransferase, is a critical enzyme in the de novo synthesis of pyrimidine nucleotides, which are essential building blocks for DNA and RNA. ontosight.aiontosight.ai This pathway is particularly important in cells that are actively proliferating. nih.gov The reaction catalyzed by ATC is the first committed and rate-limiting step in this biosynthetic pathway. nih.govwikipedia.org In this step, L-aspartate condenses with carbamoyl (B1232498) phosphate (B84403) to produce N-carbamoyl-L-aspartate and inorganic phosphate. ontosight.aiwikipedia.org

The significance of ATC as a regulatory point is underscored by its allosteric regulation. ontosight.ai The enzyme's activity is modulated by the levels of various nucleotides, ensuring a balanced supply of purines and pyrimidines for nucleic acid synthesis. wikipathways.org In many organisms, including E. coli, which serves as a well-studied model, ATC is inhibited by the end-product of the pyrimidine pathway, cytidine (B196190) triphosphate (CTP), and in some cases, uridine (B1682114) triphosphate (UTP). ontosight.aiwikipedia.orgnih.gov Conversely, it is activated by the purine nucleotide adenosine (B11128) triphosphate (ATP). wikipedia.orgnih.gov This feedback inhibition by CTP and activation by ATP allows the cell to coordinate the production of pyrimidine and purine nucleotides. wikipathways.org

Structurally, ATC is a complex enzyme, often composed of multiple catalytic and regulatory subunits. ontosight.aiwikipedia.org The catalytic subunits are responsible for the enzymatic reaction, while the regulatory subunits bind to the allosteric effectors like ATP and CTP. ontosight.aiontosight.ai The binding of these effectors induces conformational changes in the enzyme, shifting it between a low-activity, low-affinity "tense" (T) state and a high-activity, high-affinity "relaxed" (R) state. wikipedia.orgrcsb.org The binding of substrates promotes the transition to the active R state, while CTP binding stabilizes the inactive T state. wikipedia.orgrcsb.org

Table 1: Key Aspects of Aspartate Transcarbamylase in Pyrimidine Synthesis

FeatureDescriptionReferences
Function Catalyzes the first committed step in de novo pyrimidine biosynthesis. ontosight.ainih.govwikipedia.org
Reaction Condensation of L-aspartate and carbamoyl phosphate to form N-carbamoyl-L-aspartate. ontosight.aiwikipedia.org
Regulation Allosterically inhibited by CTP and UTP; allosterically activated by ATP. ontosight.aiwikipedia.orgwikipathways.org
Structural States Exists in a "tense" (T) inactive state and a "relaxed" (R) active state. wikipedia.orgrcsb.org

Calcium-Dependent Enzyme Modulation (e.g., Mitochondrial Dehydrogenases)

Calcium ions are pivotal in regulating cellular metabolism, particularly through the modulation of key enzymes within the mitochondria. capes.gov.br An increase in the mitochondrial matrix calcium concentration stimulates the activity of several dehydrogenases, which enhances the production of ATP to meet increased cellular energy demands. capes.gov.brfrontiersin.org

Three major mitochondrial dehydrogenases are regulated by calcium:

Pyruvate Dehydrogenase (PDH): The activity of the pyruvate dehydrogenase complex (PDC), which catalyzes the conversion of pyruvate to acetyl-CoA, is indirectly regulated by calcium. frontiersin.orgdiabetesjournals.org The complex is activated through dephosphorylation by a Ca2+-sensitive isoform of pyruvate dehydrogenase phosphatase (PDP1). frontiersin.orgresearchgate.netfrontiersin.org An increase in mitochondrial calcium activates PDP1, leading to the dephosphorylation and subsequent activation of the PDC. frontiersin.orgresearchgate.net This mechanism is crucial for linking glycolysis to the citric acid cycle. diabetesjournals.org The activation of PDH by calcium is particularly important during muscle contraction. frontiersin.org

NAD+-Isocitrate Dehydrogenase (IDH): This enzyme is directly activated by calcium ions. frontiersin.orgresearchgate.net Calcium binding to the enzyme lowers its Km for isocitrate, thereby increasing its activity. frontiersin.org The sensitivity of IDH to calcium is modulated by the ATP/ADP ratio, with a lower ratio enhancing calcium binding and enzyme activation. frontiersin.org

Oxoglutarate Dehydrogenase (OGDH): Similar to IDH, OGDH is also directly activated by calcium ions. frontiersin.orgresearchgate.net This multi-enzyme complex is a key regulatory point in the citric acid cycle.

The coordinated activation of these dehydrogenases by calcium ensures that the rate of the citric acid cycle and oxidative phosphorylation is matched to the energy needs of the cell, as signaled by the rise in intracellular calcium. capes.gov.brfrontiersin.org

Table 2: Calcium-Dependent Regulation of Mitochondrial Dehydrogenases

EnzymeMechanism of Calcium ActivationConsequence of ActivationReferences
Pyruvate Dehydrogenase (PDH) Indirectly activated via Ca2+-dependent pyruvate dehydrogenase phosphatase (PDP1).Increased conversion of pyruvate to acetyl-CoA, linking glycolysis to the citric acid cycle. frontiersin.orgresearchgate.netfrontiersin.org
NAD+-Isocitrate Dehydrogenase (IDH) Directly activated by Ca2+ binding.Increased rate of the citric acid cycle. frontiersin.orgresearchgate.net
Oxoglutarate Dehydrogenase (OGDH) Directly activated by Ca2+ binding.Increased rate of the citric acid cycle. frontiersin.orgresearchgate.net

Interactions with Cellular Signaling Pathways

L-Aspartate Interconnection with Phytohormone Signaling

In plants, L-aspartate and its metabolic pathways are intricately linked with the signaling of various phytohormones, which are crucial for growth, development, and defense responses. nih.govresearchgate.netnih.gov L-aspartate serves as a precursor for the biosynthesis of several essential metabolites, and its metabolism can influence and be influenced by phytohormone signaling cascades. nih.govproquest.com

One of the key connections is with ethylene (B1197577), a phytohormone that regulates numerous aspects of plant life, including senescence and stress responses. mdpi.com The biosynthesis of ethylene is directly dependent on the L-aspartate-derived amino acid pathway. mdpi.com Specifically, the precursor for ethylene, 1-aminocyclopropane-1-carboxylate (ACC), is produced through a pathway that is regulated by aspartate metabolism. mdpi.com This suggests that L-aspartate levels can be a key modulator of ethylene-dependent processes in plant development. mdpi.com

L-aspartate metabolism also intersects with auxin signaling. mdpi.com Indole-3-acetic acid (IAA), the primary auxin in plants, can be conjugated to amino acids, which is a mechanism for regulating auxin activity. mdpi.com The synthesis of these IAA-amino acid conjugates is catalyzed by enzymes that can utilize aspartate, thereby influencing auxin homeostasis. mdpi.com

Furthermore, the metabolism of L-aspartate is connected to the signaling pathways of stress-related phytohormones like jasmonic acid (JA) and salicylic (B10762653) acid (SA). proquest.com There is evidence of cross-talk between these signaling pathways and amino acid metabolism, indicating that L-aspartate plays a role in plant immune responses. proquest.com For instance, during pathogen invasion, aspartate oxidation and subsequent pyridine (B92270) nucleotide biosynthesis are important for disease resistance. proquest.com

Role of Calcium as a Second Messenger in Cellular Processes

Calcium (Ca2+) is a universal and versatile second messenger that plays a fundamental role in signal transduction in virtually all eukaryotic cells. wikipedia.orgnih.govcreative-diagnostics.com The concentration of free calcium in the cytoplasm is normally kept at a very low level, around 100 nM. wikipedia.org In response to a wide array of stimuli, such as hormones, neurotransmitters, and growth factors, cells can rapidly and transiently increase their cytosolic calcium concentration. wikipedia.orgnews-medical.net This increase can occur through the release of calcium from intracellular stores, such as the endoplasmic reticulum (ER), or by the influx of calcium from the extracellular environment through plasma membrane channels. wikipedia.orgkegg.jp

This elevation in intracellular calcium concentration constitutes a signal that triggers a multitude of cellular processes. news-medical.net The specificity of the calcium signal is achieved through the amplitude, frequency, and spatial localization of the calcium increase. nih.gov These calcium signals are then decoded by a diverse array of calcium-binding proteins that act as calcium sensors. creative-diagnostics.com

Once calcium binds to these sensor proteins, it induces conformational changes in them, leading to the activation or inhibition of downstream effector proteins, such as protein kinases, phosphatases, and transcription factors. wikipedia.org This, in turn, modulates a wide range of cellular functions, including:

Gene transcription and cell proliferation creative-diagnostics.comnews-medical.net

Muscle contraction wikipedia.org

Neurotransmitter release wikipedia.org

Cellular motility news-medical.net

Fertilization news-medical.net

Apoptosis (programmed cell death) wikipedia.org

A common pathway for generating intracellular calcium signals is the phospholipase C (PLC) pathway. wikipedia.org Activation of cell surface receptors, like G protein-coupled receptors, activates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.orgnews-medical.net IP3 diffuses to the ER and binds to IP3 receptors, which are calcium channels, causing the release of calcium into the cytosol. wikipedia.orgkegg.jp

Bioinorganic Chemistry and Interfacial Phenomena of Calcium L Aspartate

Calcium-Ligand Binding Affinity and Specificity with Aspartate

The interaction between calcium ions and L-aspartate is a fundamental aspect of its role in biological systems. Research indicates that aspartate exhibits a notable affinity for calcium, primarily through its two carboxylate groups. researchgate.netresearchgate.net This binding is stronger compared to that of glutamate (B1630785), another acidic amino acid. researchgate.netacs.org

Studies using calcium-selective electrodes have quantified the association constant (Ka) for calcium binding to aspartate. In an aqueous solution with an ionic strength of 0.20 at 25°C, the Ka for aspartate was determined to be 7.0 ± 0.9 L·mol⁻¹, which is more than double that of glutamate (3.0 ± 0.8 L·mol⁻¹). researchgate.netresearchgate.netacs.orgnih.gov The enhanced binding affinity of aspartate is attributed to an entropic effect, where the formation of a chelate ring involving both carboxylate groups stabilizes the complex. researchgate.netresearchgate.net

Interactive Table: Calcium-Ligand Binding Affinity Data

Ligand Association Constant (Ka) (L·mol⁻¹) Temperature (°C) Ionic Strength
L-Aspartate 7.0 ± 0.9 25 0.20 M
L-Glutamate 3.0 ± 0.8 25 0.20 M
L-Aspartate 5.3 37 0.16 M NaCl

Protein-Calcium L-Aspartate Complexation

Structural Characteristics of Protein Calcium Binding Sites

Calcium binding sites in proteins are diverse, but they share common structural features. These sites are often located in loop or turn regions of the protein backbone. mdpi.comnih.gov The coordination of the calcium ion is primarily achieved through oxygen atoms provided by the side chains of amino acid residues, particularly the carboxylate groups of aspartate and glutamate, as well as backbone carbonyl groups. mdpi.compnas.org

A well-known calcium-binding motif is the EF-hand, which typically consists of a 12-residue loop flanked by two alpha-helices. mdpi.com In many EF-hand proteins, the calcium ion is coordinated by seven oxygen atoms in a pentagonal bipyramidal geometry. mdpi.com Aspartate residues are frequently found at the initial positions of these binding loops, playing a crucial role in coordinating the calcium ion. pnas.orgbiorxiv.org Another example is the C2 domain, where calcium binding sites are formed by bidentate oxygen ligands from aspartate side chains. mdpi.com The average coordination number for Ca²⁺ in proteins is around 6.0, but can be 7 in EF-hand sites. nih.govresearchgate.net

Three general classes of calcium binding sites have been identified based on the arrangement of the ligating amino acids:

Class I: Ligands are supplied from a continuous short sequence of amino acids. nih.govresearchgate.net

Class II: One ligand is from a distant part of the amino acid sequence, while the rest are from a main binding sequence. nih.govresearchgate.net

Class III: Ligands are from amino acids that are remote from each other in the primary sequence. nih.govresearchgate.net

Role of Aspartate in Protein-Calcium Interactions

Aspartate residues are fundamental to the structure and function of calcium-binding proteins. Their side-chain carboxylate groups are primary ligands for calcium ions. mdpi.compnas.org In many calcium-binding sites, aspartate provides bidentate ligation, where both oxygen atoms of the carboxylate group coordinate with the calcium ion, contributing significantly to the binding affinity. mdpi.com

The importance of aspartate is highlighted by mutational studies. For instance, substituting an essential aspartate residue in the calcium-binding loop of α-lactalbumin with asparagine (which has a similar size but lacks the negative charge) leads to a significant reduction in calcium affinity. oup.comresearchgate.net The free energy of calcium binding is partly derived from the charge neutralization that occurs when the positively charged calcium ion binds to the negatively charged carboxylate of aspartate. oup.com The presence of aspartate at key positions, such as the first residue in the EF-hand motif, is often indispensable for high-affinity calcium binding. biorxiv.org Furthermore, the hydroxylated form of aspartate, β-hydroxyaspartic acid, found in some EGF-like domains, has been studied, but the hydroxyl group itself does not appear to be a direct ligand for the calcium ion or essential for high-affinity binding. nih.gov

Influence on Biomineralization Processes

Impact on Calcium Carbonate Nucleation and Crystal Growth

L-aspartic acid plays a significant role in the biomineralization of calcium carbonate (CaCO₃), influencing both the nucleation and subsequent crystal growth. It is considered a primary active molecule in glycoproteins at the organic-inorganic interface of biomineralized tissues. lmu.de Studies have shown that L-aspartate can act as an organic template to induce the nucleation of calcium carbonate crystals. lmu.deresearchgate.net The carboxyl groups of L-aspartate have a strong interaction with calcium ions in solution, forming coordinated bonds that can serve as sites for nucleation. rsc.orgresearchgate.net

Interactive Table: Effect of L-Aspartate on Calcium Carbonate Polymorphs

L-Aspartate Concentration Dominant CaCO₃ Polymorph Observations
Low Calcite Morphology modification, rounded edges. wvu.edu

Stabilization of Amorphous Calcium Carbonate

Amorphous calcium carbonate (ACC) is a transient, non-crystalline precursor phase in many biomineralization pathways. wikipedia.org L-aspartic acid, and particularly its polymer, poly-aspartic acid, is known to stabilize ACC, preventing its rapid transformation into crystalline forms like calcite or vaterite. researchgate.netrsc.org

The stabilization mechanism is thought to involve the adsorption of aspartate molecules onto the surface of ACC nanoparticles. researchgate.net The negatively charged carboxyl groups of aspartate bind to the calcium ions on the ACC surface, inhibiting the dissolution of the amorphous particles and the subsequent nucleation and growth of crystalline phases. researchgate.net Recent research using solid-state NMR has shown that poly-aspartate can be incorporated into ACC nanoparticles, adopting an α-helical conformation and significantly stabilizing the amorphous phase. rsc.org This stabilization is crucial in biological systems, allowing organisms to maintain a reservoir of non-crystalline calcium carbonate that can be later transformed into its final crystalline form as needed. wikipedia.org Studies have also shown that this stabilization is size-dependent, with poly(aspartic acid) being effective at stabilizing ACC particles smaller than 100 nm. rsc.org

Interactions with Mineral Surfaces

The interaction between biomolecules, such as amino acids, and mineral surfaces is a fundamental area of study in bioinorganic chemistry and geochemistry. These interactions are central to processes like biomineralization, the formation of biofilms, and the geochemical cycling of elements. flybase.org Mineral surfaces can concentrate and selectively adsorb biomolecules from a dilute aqueous environment, a process that may have been crucial for the origin of life by facilitating the self-organization of simple organic molecules into more complex structures. flybase.orgfishersci.ca

The adsorption behavior is significantly influenced by the properties of both the mineral and the biomolecule, as well as the surrounding geochemical conditions. Key factors include the mineral's surface charge, often characterized by its point of zero charge (pHpzc), and the amino acid's isoelectric point (pI). flybase.orgfishersci.se For instance, minerals with a positive surface charge tend to attract and adsorb negatively charged amino acids through electrostatic forces. fishersci.secenmed.com The presence of dissolved ions in the aqueous medium, particularly divalent cations like calcium (Ca²⁺), can dramatically alter these interactions, often enhancing the attachment of specific biomolecules to mineral surfaces through the formation of cooperative surface complexes. fishersci.bewikipedia.org

Selective Adsorption of Aspartate-Calcium Complexes on Mineral Surfaces

The presence of dissolved calcium ions has been shown to facilitate the highly selective adsorption of L-aspartate onto various mineral surfaces, most notably brucite [Mg(OH)₂] and calcite (CaCO₃). flybase.orgfishersci.se This phenomenon highlights the critical role of the ionic composition of the geochemical environment in mediating molecular interactions at the mineral-water interface. fishersci.bewikipedia.org

Research conducting batch adsorption experiments with a mixture of amino acids (aspartate, glycine, lysine (B10760008), leucine (B10760876), and phenylalanine) onto brucite powder demonstrated this selective enhancement. fishersci.be In the absence of added calcium chloride (CaCl₂), up to 0.7 µmol m⁻² of aspartate and approximately 0.4 µmol m⁻² of the other four amino acids were adsorbed. fishersci.bewikipedia.org However, when 4.1 mM CaCl₂ was introduced, the adsorption of aspartate dramatically and selectively increased to as much as 1.6 µmol m⁻², while the adsorption of the other amino acids decreased to between 0.2 and 0.3 µmol m⁻². fishersci.sefishersci.bewikipedia.org This resulted in an aspartate adsorption that was 6 to 12 times greater than that of the other amino acids in the mixture. cenmed.com

This pronounced selectivity is attributed to two primary factors: the change in the mineral's surface charge and the formation of aqueous aspartate-calcium complexes. fishersci.se The adsorption of Ca²⁺ ions onto the brucite surface makes the surface charge significantly more positive. fishersci.cafishersci.bewikipedia.org This increased positive charge creates a strong electrostatic attraction for negatively charged molecules. Aspartic acid, with its low isoelectric point (pI = 2.98), exists as a negatively charged species at the experimental pH (10.2) and is therefore preferentially attracted to the now positively charged surface. fishersci.se Furthermore, aspartate and calcium can form both neutral (CaAsp⁰) and positively charged (CaHAsp⁺) complexes in the aqueous phase, which can then interact with the mineral surface. fishersci.se This cooperative effect, where dissolved calcium promotes the adsorption of negatively charged amino acids, is a key process in the molecular self-organization and concentration of specific biomolecules on mineral surfaces. fishersci.bewikipedia.org

Table 1: Adsorption of Amino Acids onto Brucite Surface

ConditionAspartate Adsorption (µmol m⁻²)Other Amino Acids* Adsorption (µmol m⁻²)
Without CaCl₂ Up to 0.7 fishersci.bewikipedia.org~ 0.4 fishersci.bewikipedia.org
With 4.1 mM CaCl₂ Up to 1.6 fishersci.sefishersci.bewikipedia.org0.2 - 0.3 fishersci.sefishersci.bewikipedia.org
Other amino acids include glycine, lysine, leucine, and phenylalanine.

Adsorption Mechanisms and Surface Complexation Models

The mechanism behind the enhanced adsorption of L-aspartate in the presence of calcium involves cooperative effects and the formation of specific surface complexes. fishersci.ca The adsorption of Ca²⁺ onto the mineral surface is a primary driver, creating a favorable electrostatic environment for the subsequent binding of negatively charged aspartate molecules. fishersci.ca Studies on brucite have shown that the calcium-aspartate complex is the main species that adsorbs onto the surface when calcium is present in the system. fishersci.ca This interaction can be described as an outer-sphere complex, where the aspartate-calcium complex interacts at the brucite-water interface. fishersci.se On calcite surfaces, the interaction is highly specific, with aspartate molecules binding to particular crystal faces and step features, which can influence crystal growth and dissolution patterns. fishersci.fiwikipedia.org

To provide a quantitative and thermodynamic understanding of these adsorption processes, researchers employ surface complexation models (SCMs). fishersci.sewikipedia.org These models are mathematical frameworks that describe the chemical reactions occurring at the mineral-water interface, taking into account mass balance, charge balance, and the formation of an electrical double layer. rmreagents.com

One of the most utilized models in this context is the Extended Triple-Layer Model (ETLM). fishersci.cafishersci.se The ETLM has been successfully used to construct a quantitative thermodynamic model of L-aspartate adsorption on brucite. fishersci.ca This model predicted that the addition of Ca²⁺ to the system leads to its adsorption on the surface, resulting in the development of a positive surface charge, which in turn drives the increased adsorption of aspartate. fishersci.ca The model proposed three key surface reactions to describe the system: the adsorption of the aspartate species (HAsp⁻), the co-adsorption of calcium and aspartate, and the adsorption of a calcium-hydroxide complex. fishersci.ca The general success of the ETLM and other SCMs in describing experimental observations confirms their utility in predicting the adsorption behavior of organic molecules on mineral surfaces. fishersci.se These models are essential tools for integrating experimental data and establishing the stoichiometry and thermodynamics of adsorption reactions at a molecular level. wikipedia.orgfishersci.fi

Advanced Analytical Methodologies for Calcium L Aspartate Research

High-Resolution Spectroscopic Techniques

High-resolution spectroscopy offers a powerful lens through which to examine the bonding environments and electronic structures within calcium L-aspartate. These methods are indispensable for confirming the compound's identity and understanding the nature of the coordination between the calcium ion and the L-aspartate ligand.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of molecules in both solution and the solid state. supermagnetic.cn For this compound, solid-state NMR (ssNMR) is particularly valuable as it provides detailed information about the local environment of atomic nuclei (e.g., ¹³C, ¹⁵N, ¹H, and even ⁴³Ca) within the crystalline or amorphous solid. rsc.orgnih.gov Advanced ssNMR experiments, such as Cross-Polarization Magic-Angle Spinning (CP-MAS), can enhance the signal of low-abundance nuclei and provide data on the conformation of the aspartate molecule, including the distinction between different helical and sheet forms in polymers like poly-aspartate. rsc.org

Recent advancements have focused on overcoming the inherent low sensitivity of NMR. supermagnetic.cn Hyperpolarization techniques, such as dynamic nuclear polarization (DNP), can increase NMR signal strengths by several orders of magnitude, enabling the analysis of smaller sample quantities and the detection of less sensitive nuclei. nih.govnih.gov In the context of this compound research, hyperpolarized ssNMR could be used to:

Obtain high-resolution spectra of the ⁴³Ca nucleus to directly probe the coordination environment of the calcium ion.

Characterize subtle structural variations and intermolecular interactions within the crystal lattice.

Study the dynamics of the aspartate molecule within the solid structure. acs.org

Paramagnetic relaxation enhancement (PRE) is another advanced NMR technique that can provide long-range distance information (up to 30 Å) by introducing a paramagnetic metal ion. ohiolink.edu While calcium is diamagnetic, studies on metal-chelating unnatural amino acids demonstrate the potential of incorporating paramagnetic probes to elucidate the three-dimensional structure of metal-binding sites in biomolecules, a principle that could be adapted for studying interactions of this compound with larger systems. ohiolink.edunih.gov

Table 1: Selected Solid-State NMR Parameters for Amino Acids and Related Compounds

NucleusCompound TypeTypical Chemical Shift Range (ppm)Key Information Provided
¹³CAmino Acids170-185 (carboxyl), 40-65 (α-carbon), 15-40 (side chain)Conformation, packing effects, presence of different polymorphs. rsc.org
¹⁵NAmino AcidsVaries with protonation state and H-bondingHydrogen bonding network, local electronic structure.
⁴³CaCalcium SaltsHighly dependent on coordination environmentDirect probe of Ca²⁺ binding site, coordination number, and geometry.
¹HAmino Acids0-10Protonation states, hydrogen bonding, molecular dynamics. rsc.org

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique used to determine elemental composition and chemical states of atoms within the top 1-10 nanometers of a material's surface. mdpi.com For this compound, XPS is crucial for verifying the nature of the calcium-aspartate bond and assessing surface purity.

In an XPS experiment, the sample is irradiated with X-rays, causing the emission of core-level electrons. The binding energy of these electrons is characteristic of the element and its oxidation state or chemical environment. academie-sciences.fr For this compound, XPS analysis would involve monitoring the core level spectra of Ca 2p, O 1s, N 1s, and C 1s.

Ca 2p Spectrum: The binding energy of the Ca 2p peak provides direct information about the chemical state of the calcium. Studies on various calcium compounds, such as calcium carbonate, calcium phosphate (B84403), and calcium oxide, show distinct Ca 2p binding energies that can differentiate these forms. academie-sciences.frnih.gov For this compound, the Ca 2p binding energy would be characteristic of calcium coordinated to carboxylate groups.

O 1s and C 1s Spectra: The high-resolution spectra of O 1s and C 1s can distinguish between the different functional groups in the L-aspartate ligand. For example, the carbon in the carboxylate group (COO⁻) will have a different binding energy than the carbons in the backbone (C-N and C-C). Similarly, the oxygen atoms in the carboxylate group can be distinguished. mdpi.commdpi.com Chelation with calcium would cause a shift in the binding energies of the carboxylate carbon and oxygen atoms, confirming the coordination. mdpi.com

N 1s Spectrum: The N 1s spectrum confirms the presence and chemical state of the amino group.

XPS can also be combined with argon ion sputtering to perform depth profiling, analyzing the elemental composition layer-by-layer to investigate the homogeneity of the compound from the surface into the bulk. mdpi.comacademie-sciences.fr

Table 2: Representative XPS Binding Energies for Relevant Functional Groups and Elements

Element (Core Level)Functional Group/CompoundTypical Binding Energy (eV)Reference
Ca 2p₃/₂Calcium Carbonate (CaCO₃)~347.0 - 347.6 nih.gov
Ca 2p₃/₂Calcium Phosphate (Ca₃(PO₄)₂)~347.6
Ca 2p₃/₂Calcium Oxide (CaO)~346.6
C 1sN-C =O (Peptide Bond)~288.4 mdpi.com
C 1sC -N (Amine)~286.4 mdpi.com
C 1sO-C =O (Carboxylate)~288.4 - 289.0 mdpi.com
O 1sC=O (Carbonyl/Carboxylate)~531.8 (after chelation) mdpi.com

Note: Binding energies can vary slightly depending on the specific chemical environment, instrument calibration, and charge referencing method.

Advanced NMR Applications (e.g., Hyperpolarized Solid-State NMR)

Advanced Microscopic and Imaging Modalities

While traditional microscopy can reveal the macroscopic morphology of this compound crystals, advanced imaging techniques are required to visualize its structure at the near-atomic level, particularly in the context of its interactions with biological macromolecules.

Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the high-resolution three-dimensional structures of biological macromolecules in their native state. creative-diagnostics.comresearchgate.net The method involves flash-freezing a solution of the sample, trapping particles in various conformations in a thin layer of vitreous ice, and then imaging them with an electron microscope. creative-diagnostics.com

While cryo-EM is not typically used to determine the structure of a small molecule like this compound de novo, it is exceptionally powerful for visualizing how L-aspartate or its calcium chelate interacts with target proteins. nih.gov For instance, if this compound were to bind to a specific protein, cryo-EM could be used to:

Solve the near-atomic resolution structure of the protein-ligand complex. creative-diagnostics.com

Precisely map the binding pocket and identify the specific amino acid residues of the protein that interact with the calcium ion and the L-aspartate molecule. creative-diagnostics.comnanoimagingservices.com

Observe conformational changes in the protein that occur upon binding of this compound. nih.gov

This approach circumvents the often-difficult process of crystallizing protein-ligand complexes required for X-ray crystallography. creative-diagnostics.com The ability of cryo-EM to capture dynamic structures makes it invaluable for understanding the functional consequences of this compound binding to biological targets. nih.gov

Chromatographic and Electrophoretic Separations for Aspartate Analysis

The biological activity of amino acids is often stereospecific. Therefore, ensuring the enantiomeric purity of L-aspartate is critical. High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are the premier analytical techniques for this purpose.

The separation of enantiomers (non-superimposable mirror images) like L-aspartate and D-aspartate poses a significant analytical challenge. Both HPLC and CE can achieve this separation with high efficiency and accuracy. nih.gov

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for separating enantiomers. This can be accomplished in two main ways:

Direct Separation using a Chiral Stationary Phase (CSP): The sample is passed through a column packed with a chiral material. The L- and D-enantiomers interact differently with the CSP, leading to different retention times and thus separation. Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin, are particularly effective for the direct analysis of underivatized amino acids like aspartic acid. sigmaaldrich.comchromatographytoday.com

Indirect Separation via Chiral Derivatization: The amino acid enantiomers are first reacted with a chiral derivatizing agent (e.g., Marfey's reagent or its analogs like L-FDLA) to form diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column (like a C18 column). nih.gov

Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that uses an electric field to separate ions based on their charge-to-mass ratio. nih.gov For chiral separations, a chiral selector is added to the background electrolyte (BGE). mdpi.com

Chiral Selectors: Cyclodextrins (CDs) and their derivatives (e.g., hydroxypropyl-β-cyclodextrin) are the most common chiral selectors used for separating amino acid enantiomers. nih.govresearchgate.net The L- and D-aspartate enantiomers form transient inclusion complexes with the chiral CD cavity, and the differing stability of these complexes leads to different electrophoretic mobilities and separation.

Method Validation: Studies have successfully developed and validated CE methods for determining the enantiomeric purity of magnesium L-aspartate, demonstrating the ability to quantify D-aspartic acid contamination at levels as low as 0.03-0.12%. nih.govresearchgate.net These methods are directly applicable to this compound. The technique offers advantages of rapid method development, low sample and reagent consumption, and high separation efficiency. nih.gov

Table 3: Comparison of Chiral Separation Techniques for Aspartate Enantiomers

TechniquePrincipleAdvantagesCommon Chiral Selector/Phase
HPLC (Direct) Differential interaction with a Chiral Stationary Phase (CSP). sigmaaldrich.comNo derivatization required, simplifying sample preparation.Teicoplanin-based CSPs. sigmaaldrich.com
HPLC (Indirect) Formation of diastereomers with a chiral derivatizing agent, followed by separation on an achiral column. nih.govHigh sensitivity and resolution can be achieved.Marfey's Reagent (L-FDAA), L-FDLA. nih.gov
Capillary Electrophoresis (CE) Differential interaction with a Chiral Selector (CS) in the background electrolyte. nih.govHigh efficiency, fast analysis, low solvent consumption. nih.govCyclodextrins (e.g., HP-β-CD). nih.govresearchgate.net

Elemental Analysis for Calcium Content and Purity

A variety of instrumental and wet chemical methods are employed for the determination of calcium in chemical compounds. Techniques such as flame atomic absorption spectroscopy (FAAS) are standard for elemental analysis. keikaventures.commdpi.com In this method, a sample is atomized in a flame, and the amount of light absorbed by the ground-state calcium atoms is proportional to the concentration of the element. keikaventures.comoiv.int The sample preparation typically involves ashing followed by acid digestion to ensure all calcium is in a soluble form for analysis. keikaventures.com Alternative methods include inductively coupled plasma mass spectrometry (ICP-MS) and classic analytical techniques like complexometric titration with ethylenediaminetetraacetic acid (EDTA). mdpi.comacs.org

The purity of this compound is not only defined by its calcium content but also by the absence of other contaminants. Purity is often determined by an assay, with specifications frequently requiring a minimum of 98% or higher. molekula.commedchemexpress.com Synthesis methods can yield high-purity products, with some processes reporting purities of 99.2% and yields as high as 99.5%. google.comgoogle.com

The following table summarizes purity specifications and findings for this compound from various sources.

ParameterSpecification/FindingSource
Purity (Assay)≥98.0% molekula.commedchemexpress.com
Purity (from a specific synthesis method)99.2% google.com
Yield (from a specific preparation method)99.50% google.com
Heavy Metals<20 ppm molekula.com
Chloride (Cl)<0.050% molekula.com
Sulfate (SO₄)<0.050% molekula.com
Arsenic (As)<2 ppm molekula.com

The calcium content is a key parameter, with theoretical and experimental values varying slightly based on whether the compound is in its anhydrous or hydrated form. For instance, L-calcium aspartate trihydrate is expected to have a calcium content between 12.5% and 13.4%. google.com Different preparation methods also report a narrow range for calcium content.

The table below presents research findings on the elemental calcium content in this compound.

Form/MethodCalcium Content (% by weight)Source
General Specification11.0 - 13.8% molekula.com
From a specific preparation method12.1 - 12.6% google.com
L-calcium aspartate trihydrate12.5 - 13.4% google.com

These analytical methodologies and the resulting data are fundamental for the consistent production and reliable research of this compound.

Theoretical and Computational Investigations of Calcium L Aspartate Systems

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules. In the context of calcium L-aspartate, MD simulations provide detailed insights into the interactions between calcium ions and L-aspartate molecules in solution, which are crucial for understanding processes like biomineralization.

Simulation of Ion Pair Formation and Cluster Dynamics

MD simulations have been employed to investigate the formation of ion pairs between calcium (Ca²⁺) and aspartate (Asp). These simulations reveal the dynamics of how these two species come together in an aqueous environment. Studies have shown that the carboxylate groups of aspartate play a key role in promoting the dehydration of Ca²⁺ ions, a critical step in the formation of a direct ionic bond. The energy barrier for the physical replacement of water molecules around a Ca²⁺ ion with the carboxylate oxygen atoms of aspartate is relatively small, approximately 2 kcal/mol. This low energy barrier facilitates the formation of contact ion pairs (CIPs). acs.org

The formation of these ion pairs can lead to the development of larger clusters. Simulations have explored the dynamics of aqueous calcium aspartate clusters, including both homo- and hetero-chiral forms. rsc.org These studies suggest that the formation of such clusters in solution is not highly probable due to weak and water-mediated interactions. rsc.org However, the presence of a surface, such as a growing crystal, is thought to favor the formation of these clusters. rsc.org

Dynamics of Calcium-Aspartate Interactions in Solution

The interaction between calcium and aspartate in solution is a dynamic process involving changes in the hydration shells of the ions. As a calcium ion approaches an aspartate molecule, the surrounding water molecules are rearranged and can be displaced. Reductions in the first hydration shell of Ca²⁺ can start at separation distances as large as 4.9 Å from the aspartate molecule. acs.org

Upon the formation of a contact ion pair, the average coordination number of the first shell of the Ca²⁺ ion decreases. For instance, it can drop from 8.0 in bulk water to 7.5 when interacting with aspartate. acs.org This change in coordination is a direct consequence of the strong electrostatic interaction between the positively charged calcium ion and the negatively charged carboxylate groups of the aspartate. The dynamics of these interactions are fundamental to the role of aspartate-rich proteins in guiding the formation of minerals like calcium carbonate. acs.org

Atomistic MD simulations have also been used to study the influence of calcium chloride (CaCl₂) on the conformations of poly-(α-L-aspartic acid) (PASA). These simulations show that at low concentrations, the adsorption of Ca²⁺ ions leads to a significant reduction in the size of the PASA chain. As the concentration increases, the chain size can partially recover due to electrostatic repulsion between the adsorbed Ca²⁺ ions. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for studying the interaction energies and bonding characteristics of molecules.

Ab Initio Studies of Interaction Energies and Bonding

Ab initio molecular dynamics, which uses DFT to calculate the forces on the atoms, has been instrumental in understanding the interactions between calcium ions and water molecules, which is fundamental to the calcium-aspartate system. osti.gov DFT calculations have been used to determine the binding energies and geometries of calcium-aspartate complexes. These studies have confirmed that the mononegative ion of aspartate binds calcium through both of its carboxylate groups. researchgate.net This chelation by both the α-amino group and the carboxylate oxygen leads to a stronger binding of calcium to aspartate compared to similar amino acids like glutamate (B1630785). researchgate.net

DFT has also been used to investigate the interaction of water with calcium oxide surfaces, which provides insights into the fundamental interactions that can occur in more complex systems involving calcium and oxygen-containing functional groups like those in aspartate. aps.org These calculations show that water molecules can dissociate on low-coordinated calcium sites, highlighting the reactivity of these sites. aps.org

Systems Biology and Metabolic Network Modeling

Systems biology aims to understand the complex interactions within biological systems. Metabolic network modeling is a key tool in systems biology that allows for the in silico analysis of cellular metabolism.

While direct modeling of this compound within large-scale metabolic networks is not a primary focus of most studies, the components, L-aspartate and calcium, are integral parts of these networks. L-aspartate is a key metabolite, involved in numerous metabolic pathways, including amino acid metabolism and the urea (B33335) cycle. Constraint-based metabolic models, such as Recon1 for human metabolism, include transport and metabolic reactions for L-aspartate. nih.gov

The analysis of these models can provide insights into the metabolic capabilities of cells and how they might respond to changes in the availability of metabolites like L-aspartate. For instance, flux balance analysis (FBA) can be used to predict metabolic fluxes through the network under different conditions. nih.govethz.ch Studies have used genome-scale metabolic models to investigate metabolic dysfunctions in various diseases, where altered levels of metabolites like L-aspartate can be indicative of a pathological state. biorxiv.org For example, metabolic network analysis of astrocytes has shown changes in the demand for L-aspartate under conditions of neuroinflammation.

The integration of experimental data, such as transcriptomics, with metabolic models allows for the reconstruction of tissue-specific or condition-specific models. nih.gov This approach helps in understanding the metabolic phenotype of cells and how it is influenced by the cellular environment and genetic factors.

Genome-Wide Metabolic Modeling for Pathway Analysis

Genome-scale metabolic models (GSMMs) are powerful tools for systems biology, integrating data from genomics, transcriptomics, proteomics, and metabolomics to analyze metabolic networks. d-nb.info These models are constructed based on annotated genome sequences and represent a collection of all known metabolic reactions within an organism. nih.gov By converting this biochemical knowledge into a mathematical representation, GSMMs allow for computational predictions of metabolic states under various conditions. nih.govfrontiersin.org

The reconstruction of a GSMM involves collecting all enzymatic reactions from databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG). frontiersin.org For each reaction, the model includes the involved metabolites, the regulating genes, and the corresponding enzyme commission (EC) numbers. frontiersin.org The model is also compartmentalized to reflect the cellular locations of these reactions, such as the cytosol, mitochondria, and nucleus. frontiersin.org

For L-aspartate, GSMMs provide a framework to analyze its complex metabolic pathways. mdpi.com L-aspartate is a key organic nitrogen form and an important intercellular nitrogen carrier in plants, serving as a precursor for many bioactive compounds. mdpi.com In the oleaginous fungus Mortierella alpina, a GSMM called iCY1106 was reconstructed that includes 1854 reactions and 1732 metabolites. d-nb.info This model incorporated a reaction where asparaginase (B612624) catalyzes the conversion of L-asparagine to L-aspartate. d-nb.info Similarly, a GSMM for the human pathogen Cryptococcus neoformans identified L-aspartate 4-semialdehyde as an essential metabolite, and the reaction producing it as an essential reaction for the organism's survival. frontiersin.org

A genome-wide approach combining single nucleotide polymorphism (SNP) analysis with pathway analysis identified the aspartate metabolism pathway as being significantly associated with asparaginase sensitivity in lymphoblastoid cell lines. nih.gov This highlights how GSMMs can link genomic variations to metabolic phenotypes. nih.gov

The table below summarizes features of several genome-scale metabolic models used in the analysis of L-aspartate pathways.

Model OrganismModel NameNo. of GenesNo. of ReactionsNo. of MetabolitesKey Finding Related to L-Aspartate
Cryptococcus neoformansiCryptococcus6491,2701,143L-aspartate 4-semialdehyde is an essential metabolite. frontiersin.org
Mortierella alpinaiCY11061,1061,8541,732Includes the conversion of L-asparagine to L-aspartate. d-nb.info
Acinetobacter lwoffiiiNX811811967933L-Aspartate 4-semialdehyde is an essential metabolite in the lysine (B10760008) biosynthesis pathway. mdpi.com

In Silico Perturbation Analysis (e.g., Knockout Studies)

In silico perturbation analysis uses computational models to predict how a metabolic system will respond to changes, such as genetic modifications (e.g., gene knockouts) or environmental shifts. biorxiv.orgelifesciences.org This approach is crucial for metabolic engineering and for understanding the robustness and dynamics of metabolic networks. nih.govbiorxiv.org

Flux Balance Analysis (FBA) is a widely used constraint-based method for these simulations. frontiersin.org FBA examines the flow of metabolites through the network under steady-state assumptions to predict outcomes like organism growth or the production of a specific metabolite. frontiersin.org It can be used to simulate the effects of gene knockouts to identify enzymes that are essential for growth or for the production of a desired chemical. nih.gov For example, FBA was used with a GSMM of E. coli to identify gene knockout targets to increase L-valine production by making more precursors, derived from the aspartate pathway, available. nih.gov

Another application is the Minimization of Metabolic Adjustment (MOMA), which, along with FBA and flux variability analysis (FVA), has been used to systematically analyze important genes and reactions in the biosynthesis of polyunsaturated fatty acids, a process linked to acetyl-CoA, which can be derived from aspartate metabolism. d-nb.info

Perturbation-response analysis can also be applied to kinetic models of metabolism. biorxiv.orgelifesciences.org Studies on E. coli's central carbon metabolism have shown that these networks can exhibit strong responses to small perturbations in metabolite concentrations, with minor initial deviations from steady-state amplifying over time. biorxiv.orgelifesciences.org Such analyses have identified that cofactors like ATP and ADP play a crucial role in the system's responsiveness to perturbations. biorxiv.orgelifesciences.org

In silico analysis can also be used to study the tolerance of metabolic networks to random failures. By modeling failure propagation as a Markov chain, researchers can rank metabolites by their failure probability, providing insights into network robustness. In one such study across 142 organisms, L-aspartate 4-semialdehyde was identified as a metabolite within the network's giant strong component.

Computational Proteomics and Enzyme Specificity Modeling

Computational methods are essential for understanding the molecular basis of enzyme specificity and catalysis. acs.orgnih.gov These approaches can model the interactions between enzymes and their substrates, providing insights into the steric and energetic factors that govern reaction selectivity. acs.orgnih.gov

For enzymes acting on L-aspartate and its derivatives, computational modeling has been used to explain experimental observations. acs.orgnih.gov For instance, Rosetta software was used to model the oligomerization of diethyl L-aspartate (Et₂-Asp) catalyzed by proteases like α-chymotrypsin and papain. acs.orgnih.gov The simulations were used to calculate the relative energies of substrate docking to the enzyme active sites. acs.orgnih.gov The results correctly predicted that α-chymotrypsin would favor the oligomerization of Et₂-Asp, while papain would not, which was consistent with experimental yields. acs.orgnih.gov

The mechanism of L-aspartate oxidase (Laspo), which converts L-aspartate to iminoaspartate, has been investigated using the "Our own N-layered Integrated molecular Orbital and Molecular mechanics" (ONIOM) method. nih.gov This computational study modeled the enzyme-substrate complex to evaluate the geometry and energetics of the hydride and proton transfer steps in the reaction. nih.gov The calculations suggested that the proton and hydride transfer steps are decoupled and occur via a stepwise mechanism, rather than a concerted one. nih.gov

More advanced approaches combine molecular interaction modeling with machine learning to predict enzyme specificity. pnas.org The Protein Graph Convolutional Network (PGCN) is one such method that uses a structure-based molecular interaction graph, describing both topology and interaction energetics, to predict the specificity of proteases. pnas.org This approach moves beyond simple sequence pattern recognition to create more interpretable and generalizable models of enzyme-substrate interactions. pnas.org

The table below lists key computational methods and their applications in studying enzymes related to L-aspartate.

Computational MethodEnzyme StudiedResearch QuestionKey Finding
Rosetta Softwareα-Chymotrypsin, PapainSubstrate selectivity in Et₂-Asp oligomerization. acs.orgnih.govCalculated substrate preference was consistent with experimental results, explaining differences in enzyme activity. acs.orgnih.gov
ONIOM MethodL-aspartate oxidase (Laspo)Catalytic mechanism of L-aspartate oxidation. nih.govThe reaction proceeds through a stepwise mechanism, not a concerted one. nih.gov
Molecular Dynamics (MD)Haloalkane dehalogenaseRole of active site residues. theses.czModeled the distance from catalytic residues, including an aspartic acid, to substrates. theses.cz
Protein Graph Convolutional Network (PGCN)Proteases (general)Prediction of enzyme specificity. pnas.orgA structure-based graph representation can accurately predict specificity landscapes. pnas.org

Historical Perspectives and Evolution of Research on Calcium L Aspartate

Early Investigations into Amino Acid-Metal Interactions

The scientific exploration of interactions between amino acids and metal ions dates back to the early 20th century, not long after the discovery of amino acids themselves. The first of the 20 common amino acids were identified in the early 1800s, with the last, threonine, being discovered in 1935. wikipedia.org The term "amino acid" was first used in English in 1898. wikipedia.org

Early research recognized that the functional groups of amino acids make them effective polydentate ligands for metal ions, leading to the formation of metal-amino acid chelates. wikipedia.org This chelation, a term derived from the Greek word for "claw," describes the bonding of a ligand to a central metal atom at two or more points. wikipedia.org These early studies laid the groundwork for understanding how metals and amino acids could form stable complexes. Much of the initial focus was on transition metals due to their recognized importance in biological systems. google.com

Numerous biomolecules, including proteins, polysaccharides, and polynucleic acids, are excellent polydentate ligands for many metal ions. wikipedia.org The specific chelation of metal ions is fundamental to the function of virtually all metalloenzymes, where metals are typically bound to peptides or cofactors. wikipedia.org

Evolution of Synthesis Methods for Chelate Complexes

The synthesis of metal-amino acid chelates has evolved significantly over time. Initial methods often involved the reaction of a soluble metal salt with an amino acid in an aqueous solution, with pH adjustment being a critical step to facilitate the reaction. researchgate.net One common procedure involves dissolving the amino acid in water and adding a base, like sodium hydroxide (B78521), to deprotonate the amino acid, followed by the addition of a metal chloride solution to form the chelate precipitate.

Over the years, various methods have been developed to synthesize these complexes, including refluxing and microwave-assisted synthesis. researchgate.net For calcium L-aspartate specifically, several synthesis methods have been patented. One method involves mixing calcium hydroxide and aspartic acid in a 3:10 mass ratio with distilled water, heating the mixture to 65-85°C, and controlling the pH between 8 and 9 for 20-30 minutes. google.com The resulting product is then filtered, concentrated, crystallized, and dried. google.com Another approach is a low-temperature, solid-phase synthesis where aspartic acid powder and calcium carbonate powder are mixed in a 2:1 molar ratio with a controlled amount of water (20-40% water content) and then heated at 50-100°C to form calcium aspartate directly. google.com

More recently, researchers have explored the synthesis of this compound using oyster shells as a calcium source. researchgate.net This method involves a chelation reaction in a water system to create what is referred to as L-aspartic acid chelated calcium from oyster shell (ACOS). researchgate.net Additionally, the synthesis of a calcium-aspartate-based metal-organic framework (MOF) has been achieved through a hydrothermal method, where L-aspartic acid and a calcium salt are reacted under optimized conditions. rsc.org

The stoichiometry of these complexes, often a 1:2 metal-to-ligand ratio, is confirmed through various analytical techniques. scirp.org The resulting chelates often exhibit poor solubility in water and common organic solvents. researchgate.net

Advancements in Understanding Biological Roles of Aspartate and Calcium Homeostasis

L-aspartic acid, a non-essential amino acid, is a fundamental building block of proteins and is found naturally in both plants and animals. scribd.commedchemexpress.com It is directly incorporated into proteins and can also function as a neurotransmitter. scribd.comnih.gov

Calcium is an essential mineral with a critical role as a macronutrient. nih.gov It is a key component of various biological structures and is integral to cellular signaling and function.

The intersection of these two components is particularly relevant in the context of calcium homeostasis, the process by which the body maintains a stable concentration of calcium. Research into L-ornithine L-aspartate has provided insights into how aspartate may influence cellular mechanisms related to calcium. Studies have shown that this compound can modulate intracellular calcium homeostasis by affecting the expression and activity of sodium-calcium exchangers (NCXs), proteins that are crucial for regulating calcium levels within cells and mitochondria. nih.govnih.govmdpi.comresearchgate.net This line of research highlights the intricate relationship between amino acids, mitochondrial function, and the regulation of vital ions like calcium. nih.govnih.gov

Development of Analytical and Computational Tools for Complex Characterization

The characterization of metal-amino acid complexes like this compound has been greatly advanced by the development of sophisticated analytical and computational tools.

Analytical Techniques: A range of spectroscopic and analytical methods are employed to characterize these chelates:

Infrared (IR) Spectroscopy: FTIR spectroscopy is widely used to confirm the coordination of the amino acid to the metal ion. ekb.eg By comparing the spectra of the free ligand and the metal complex, researchers can identify shifts in the characteristic absorption bands of functional groups like the amine (-NH2) and carboxyl (-COOH) groups, confirming their involvement in chelation. ekb.egajol.info

UV-Visible Spectroscopy: This technique is used to study the electronic spectra of the complexes and can help in determining the geometry of the complex. ajol.info It is also used in molar ratio methods to confirm the stoichiometry of the metal-ligand linkage. researchgate.netekb.eg

Atomic Absorption Spectroscopy (AAS): This method is used to determine the metal content in the synthesized complexes, ensuring the correct stoichiometry.

Thermal Analysis (TGA/DTG): Thermogravimetric analysis is used to study the thermal stability and decomposition of the complexes. ekb.egresearchgate.net

X-ray Diffraction (XRD): Powder XRD can be used to analyze the crystal structure of the synthesized compounds. researchgate.net

Conductivity Measurements: These measurements help in determining the electrolytic nature of the complexes. researchgate.netekb.eg

Computational Tools: In recent years, computational methods have become powerful tools for studying and predicting the properties of metal complexes.

Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure and geometry of molecules. researchgate.net It can be used to calculate various parameters such as bond lengths, bond angles, dipole moments, and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.netmdpi.com The B3LYP functional is a commonly used and accurate method for these types of calculations. mdpi.com

Molecular Docking: This computational technique is used to predict the binding orientation of a ligand to a target protein, providing insights into potential biological interactions. researchgate.net

Machine Learning: Algorithms like decision trees have been used to analyze the backbone geometries of metal-binding amino acids to predict the presence of metal cofactors in protein structures with high accuracy. nih.gov

These advanced tools, in combination, provide a comprehensive understanding of the structure, stability, and potential biological activity of chelate complexes like this compound.

Q & A

What are the key physicochemical properties of Calcium L-aspartate, and how do they influence experimental design?

Basic Research Question
this compound is a chelate compound where calcium binds to the amino acid L-aspartate. Its molecular formula is C₄H₅CaNO₄ with a molecular weight of 171.16 g/mol and a density of 1.514 g/cm³ . The compound’s stability under varying pH and temperature conditions is critical for designing bioavailability or dissolution studies. For example, its melting point (~270°C) suggests thermal stability, which may inform protocols for high-temperature processing or sterilization. Researchers should verify purity (≥98%) using techniques like HPLC or elemental analysis, as impurities may confound biological assays .

Advanced Research Question
In structural studies, the chelation geometry of this compound (e.g., coordination bonds between Ca²⁺ and carboxyl/amino groups) affects its reactivity and solubility. Advanced methods like X-ray crystallography or nuclear magnetic resonance (NMR) can elucidate these interactions . For in vivo studies, consider the compound’s dissociation kinetics in physiological buffers, as free Ca²⁺ and aspartate may exert independent effects .

What mechanisms underlie this compound’s interaction with calcium-sensitive receptors, such as NMDA receptors?

Basic Research Question
this compound may modulate NMDA receptor activity via extracellular Ca²⁺ concentration ([Ca²⁺]₀). In neuronal cultures, elevated [Ca²⁺]₀ (2 mM) induced NMDA receptor desensitization and inactivation, suggesting that this compound’s dissociation could locally alter receptor kinetics . Use patch-clamp electrophysiology to measure ion currents in the presence of this compound versus equimolar Ca²⁺ controls.

Advanced Research Question
Intracellular calcium ([Ca²⁺]ᵢ) dynamics may differ due to aspartate’s role in the malate-aspartate shuttle, which regulates mitochondrial Ca²⁺ uptake. Combine fluorescent Ca²⁺ indicators (e.g., Fura-2) with metabolic inhibitors to dissect ionic vs. metabolic contributions .

How can researchers resolve contradictions in studies on this compound’s bioactivity?

Basic Research Question
Contradictory findings (e.g., growth inhibition in plants vs. therapeutic benefits in animals) may stem from species-specific transport mechanisms. Validate assumptions using isotopic tracing (e.g., ⁴⁵Ca²⁺) to track uptake efficiency in different models .

Advanced Research Question
Meta-analysis of existing data can identify confounding variables (e.g., pH, co-administered ions). For example, Mg²⁺ competes with Ca²⁺ for NMDA receptor binding, so Mg²⁺ levels in experimental media must be standardized . Bayesian statistical frameworks may quantify uncertainty in heterogeneous datasets.

What interdisciplinary approaches enhance research on this compound’s applications?

Basic Research Question
Combine in vitro assays (e.g., Caco-2 cells for intestinal absorption) with in silico modeling (e.g., molecular dynamics simulations of chelate stability) to predict bioavailability .

Advanced Research Question
Leverage omics technologies (e.g., transcriptomics) to identify genes regulated by this compound in target tissues. For example, in plants, RNA-seq could reveal pathways linked to growth inhibition, such as oxidative stress or nutrient transport . Integrate findings with clinical data (e.g., calcium homeostasis biomarkers) to bridge preclinical and human studies .

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Calcium l-aspartate

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